2-Chlorobenzoyl isothiocyanate
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chlorobenzoyl isothiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-7-4-2-1-3-6(7)8(11)10-5-12/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPZDEZBMUGRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=C=S)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964908 | |
| Record name | 2-Chlorobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5067-90-3 | |
| Record name | 2-Chlorobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70964908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorobenzoyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chlorobenzoyl Isothiocyanate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Chlorobenzoyl isothiocyanate, a pivotal reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, validated synthesis protocols, and key applications of this versatile molecule, grounding all claims in authoritative scientific literature.
Introduction: The Strategic Importance of 2-Chlorobenzoyl Isothiocyanate
2-Chlorobenzoyl isothiocyanate (C₈H₄ClNOS) is an aromatic acyl isothiocyanate that has garnered significant attention as a robust synthetic intermediate.[1] Its structure uniquely combines the reactivity of an isothiocyanate group (-N=C=S) with the electronic and steric influences of a 2-chlorobenzoyl moiety. This combination makes it a highly valuable building block for constructing complex heterocyclic systems and, most notably, a wide array of biologically active thiourea derivatives.[1][2]
The isothiocyanate functional group is a heterocumulene, characterized by a central carbon atom double-bonded to both nitrogen and sulfur. This arrangement renders the carbon atom highly electrophilic and susceptible to attack by nucleophiles, a property that is the cornerstone of its synthetic utility.[1][3] The insights and protocols detailed herein provide the foundational knowledge required to expertly handle and strategically deploy this powerful reagent in research and development settings.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is critical for its effective use in synthesis, including predicting its behavior, planning purification strategies, and confirming product identity.
Core Chemical Properties
The key physicochemical identifiers and properties of 2-Chlorobenzoyl isothiocyanate are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-chlorobenzoyl isothiocyanate | [1] |
| CAS Number | 5067-90-3 | [1] |
| Molecular Formula | C₈H₄ClNOS | [1] |
| Molecular Weight | 197.64 g/mol | [1] |
| Appearance | Varies; related compounds are liquids or solids | [4] |
| Stability | Relatively stable under anhydrous conditions; moisture-sensitive | [1] |
| Reactivity | Highly electrophilic at the isothiocyanate carbon | [1] |
| Solubility | Generally soluble in anhydrous organic solvents like acetone, THF, and DCM |
Trustworthiness through Understanding: The compound's pronounced moisture sensitivity is a critical handling parameter.[1] Hydrolysis readily cleaves the acyl isothiocyanate, yielding 2-chlorobenzoic acid and thiourea, which will contaminate the reaction and reduce yield.[1] Therefore, all manipulations must be conducted under strictly anhydrous conditions.
Spectroscopic Signature Analysis
Spectroscopic analysis is essential for verifying the integrity of the starting material and confirming the structure of its derivatives.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isothiocyanate is the strong, broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This band typically appears in the 2000-2200 cm⁻¹ region, providing an unambiguous diagnostic marker for the presence of the functional group.[5] The spectrum will also feature a sharp, strong peak for the carbonyl (C=O) stretch, typically around 1680-1720 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ 7.2-8.0 ppm) corresponding to the four protons on the disubstituted benzene ring.
-
¹³C NMR: The carbon atom of the isothiocyanate group is notoriously difficult to observe. Its signal is often broad and weak, sometimes to the point of being indistinguishable from the baseline ("near-silence").[6] This phenomenon is not due to a lack of the functional group but is caused by the quadrupolar relaxation of the adjacent ¹⁴N nucleus and the molecule's structural flexibility, which creates chemical shift anisotropy.[6] Researchers should anticipate this and not misinterpret the absence of a clear signal as a sign of sample degradation. The carbonyl carbon will appear around δ 160-170 ppm, while the aromatic carbons will resonate in the δ 120-140 ppm range.
-
-
Mass Spectrometry (MS): Mass spectrometry is a definitive tool for confirming the molecular weight of the compound. The fragmentation patterns can also provide structural information.[7] Electron impact (EI) ionization will likely show a molecular ion peak (M⁺) at m/z 197/199, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl.
Synthesis of 2-Chlorobenzoyl Isothiocyanate
The most direct and widely adopted method for synthesizing acyl isothiocyanates is the reaction of the corresponding acyl chloride with a thiocyanate salt. This method is reliable and scalable.
Synthesis Mechanism and Rationale
The synthesis proceeds via a nucleophilic acyl substitution. The thiocyanate ion (SCN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The chloride ion, an excellent leaving group, is displaced, forming the 2-chlorobenzoyl isothiocyanate product. The choice of an anhydrous, non-protic solvent like acetone or acetonitrile is critical to prevent hydrolysis of the highly reactive acyl chloride starting material and the isothiocyanate product.
Caption: High-level workflow for the synthesis of 2-Chlorobenzoyl Isothiocyanate.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful execution, confirmed by spectroscopic analysis matching the expected data, ensures the production of high-purity material ready for subsequent reactions.
Materials:
-
2-Chlorobenzoyl chloride (1 eq.)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN) (1.1 eq.), dried
-
Anhydrous acetone
Procedure:
-
Preparation: Set up a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube. Ensure all glassware is oven-dried and assembled while hot to preclude moisture.
-
Reagent Addition: Charge the flask with finely ground, dry potassium thiocyanate (1.1 equivalents) and anhydrous acetone. Stir the suspension vigorously.
-
Reaction Initiation: Add 2-chlorobenzoyl chloride (1.0 equivalent) dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.
-
Reaction Progression: After the addition is complete, heat the mixture to a gentle reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC), observing the consumption of the starting acyl chloride. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. The inorganic salt byproduct (KCl) will precipitate. Remove the salt by vacuum filtration, washing the filter cake with a small amount of anhydrous acetone.
-
Isolation: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator. The crude product is obtained as an oil or solid.
-
Purification: For high-purity material, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Core Reactivity: The Synthesis of Thiourea Derivatives
The primary application of 2-chlorobenzoyl isothiocyanate is its reaction with primary and secondary amines to form N-benzoyl-N'-substituted thioureas. These compounds are of immense interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][8][9]
Reaction Mechanism
The reaction is a classic nucleophilic addition. The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbon of the isothiocyanate group. This forms a zwitterionic tetrahedral intermediate, which rapidly undergoes a proton transfer to yield the stable thiourea product. The reaction is typically fast, clean, and high-yielding.
Caption: Mechanism of nucleophilic addition of an amine to 2-Chlorobenzoyl Isothiocyanate.
Detailed Experimental Protocol: Synthesis of a Model Thiourea
Materials:
-
2-Chlorobenzoyl isothiocyanate (1 eq.)
-
Aniline (or other primary amine) (1 eq.)
-
Anhydrous acetone or tetrahydrofuran (THF)
Procedure:
-
Setup: In a round-bottom flask, dissolve 2-chlorobenzoyl isothiocyanate (1.0 equivalent) in anhydrous acetone.
-
Amine Addition: Prepare a separate solution of the primary amine (e.g., aniline, 1.0 equivalent) in anhydrous acetone. Add the amine solution dropwise to the stirring isothiocyanate solution at room temperature.
-
Reaction: The reaction is often immediate, signaled by the formation of a precipitate. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete reaction.
-
Isolation: If a precipitate has formed, collect the product by vacuum filtration. Wash the solid with cold acetone or diethyl ether to remove any unreacted starting materials.
-
Purification: The product is often pure enough after filtration. If necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterization: Dry the purified product under vacuum and characterize by NMR, IR, and melting point to confirm its identity and purity.
Safety, Handling, and Storage
Proper handling of 2-chlorobenzoyl isothiocyanate is paramount for safety and for preserving its chemical integrity.
-
Hazards: Acyl isothiocyanates are classified as toxic and corrosive. They can cause severe skin burns, serious eye damage, and respiratory irritation. Inhalation or ingestion is harmful.[4][10]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[4]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[4] It should be kept in a cool, dry, and dark place, often in a refrigerator rated for chemical storage.[4]
-
Incompatibilities: Avoid contact with water, strong acids, strong bases, alcohols, and strong oxidizing agents.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
- EvitaChem. (n.d.). 2-Chlorobenzoyl isothiocyanate.
- Google Patents. (2018). WO2018153381A1 - High-purity isothiocyanate compound preparation method for industrial production.
- Ismail, M. F., & Elsayed, G. A. (2018). Dodecanoyl isothiocyanate and N′-(2-cyanoacetyl) dodecanehydrazide as precursors for the synthesis of different heterocyclic compounds with interesting antioxidant and antitumor activity. ResearchGate.
- Erol Günal, Ş. (2023). Synthesis of 2-Fluorobenzoyl Thiourea Derivatives. İstanbul Ticaret Üniversitesi Fen Bilimleri Dergisi.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chlorophenyl isothiocyanate.
- Sigma-Aldrich. (n.d.). 2-Chlorobenzoyl chloride.
- SynQuest Labs. (n.d.). 3-Chlorobenzoyl isothiocyanate Safety Data Sheet.
- Thermo Fisher Scientific. (2012). Benzoyl isothiocyanate Safety Data Sheet.
- Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers.
- Vobruba, A., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl... PubMed.
Sources
- 1. Buy 2-Chlorobenzoyl isothiocyanate (EVT-2867500) | 5067-90-3 [evitachem.com]
- 2. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synquestlabs.com [synquestlabs.com]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. acikerisim.ticaret.edu.tr [acikerisim.ticaret.edu.tr]
- 9. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives [mdpi.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
2-Chlorobenzoyl Isothiocyanate: Technical Profile & Synthetic Utility
CAS Number: 5067-90-3 Molecular Formula: C₈H₄ClNOS Molecular Weight: 197.64 g/mol [1]
Executive Summary & Critical Distinction
2-Chlorobenzoyl isothiocyanate is a highly reactive electrophilic intermediate used primarily in the synthesis of N-acyl thioureas, which serve as precursors for bioactive heterocycles (quinazolines, pyrimidines) and transition metal ligands.
⚠️ CRITICAL DISAMBIGUATION: Researchers frequently confuse this compound with 2-Chlorobenzyl isothiocyanate (CAS 18967-44-7) .
-
Benzoyl (–CO–NCS): Acyl isothiocyanate. Highly prone to hydrolysis; typically prepared in situ. Reacts to form carbonyl thioureas.
-
Benzyl (–CH₂–NCS): Alkyl isothiocyanate. Stable liquid. Reacts to form alkyl thioureas.
-
Implication: Confusing these two will result in a failed synthesis due to the drastically different electronic environments of the isothiocyanate carbon.
Chemical Identity & Properties
Due to its high sensitivity to moisture, 2-chlorobenzoyl isothiocyanate is rarely stored for long periods. It is almost exclusively generated in situ from its acid chloride precursor.
| Property | Data | Notes |
| CAS Number | 5067-90-3 | Specific to the 2-chloro isomer.[1] |
| Precursor CAS | 609-65-4 | 2-Chlorobenzoyl chloride (Starting material). |
| Appearance | Pale yellow to orange oil/solid | Color deepens upon hydrolysis or polymerization. |
| Boiling Point | ~115–120 °C (at 10 mmHg) | Predicted/Analogous. Decomposes at high heat. |
| Reactivity | High Electrophilicity | Reacts violently with nucleophiles (amines, alcohols). |
| Stability | Moisture Sensitive | Hydrolyzes to 2-chlorobenzamide and COS/CO₂. |
Synthesis & Preparation (The "Gold Standard" Protocol)
Method: Nucleophilic Substitution via Phase Transfer or Solvent-Assisted Exchange
The most reliable route involves reacting 2-chlorobenzoyl chloride with ammonium thiocyanate.
Reagents:
-
2-Chlorobenzoyl chloride (1.0 equiv)
-
Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN) (1.1–1.2 equiv)
-
Solvent: Dry Acetone (Preferred for speed) or Acetonitrile (Preferred for temperature control).
-
Catalyst (Optional): PEG-400 (5 mol%) if using non-polar solvents like DCM/Toluene.
Step-by-Step Protocol
-
Preparation: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and addition funnel. Purge with N₂ or Ar.
-
Solvation: Dissolve NH₄SCN (1.2 equiv) in anhydrous acetone. The salt may not fully dissolve immediately.[2]
-
Addition: Add 2-chlorobenzoyl chloride (1.0 equiv) dropwise at room temperature. The reaction is exothermic; control rate to maintain a gentle warmth (or cool to 0°C if scale >10g).
-
Reaction: Stir vigorously. A white precipitate of NH₄Cl (or KCl) will form immediately, indicating the reaction is proceeding.
-
Tip: Reflux for 15–30 minutes to ensure full conversion.
-
-
Filtration (Critical): Filter off the inorganic salt precipitate under an inert atmosphere if possible. The filtrate contains the active 2-chlorobenzoyl isothiocyanate .
-
Usage: Use the filtrate immediately for the subsequent addition of the nucleophile (e.g., amine).
Workflow Visualization
Caption: In situ generation of 2-chlorobenzoyl isothiocyanate via nucleophilic substitution.
Reactivity Profile & Mechanism
The carbonyl group adjacent to the isothiocyanate moiety significantly enhances the electrophilicity of the central carbon (–N=C =S) via electron withdrawal.
Primary Reaction: Formation of N-Acyl Thioureas
When reacted with primary or secondary amines, the product is an N-(2-chlorobenzoyl)-N'-substituted thiourea. These are privileged scaffolds in medicinal chemistry.
Mechanism:
-
Nucleophilic Attack: The amine lone pair attacks the central carbon of the isothiocyanate.
-
Proton Transfer: Rapid tautomerization/proton shift stabilizes the thioamide bond.
-
Intramolecular Hydrogen Bonding: The resulting benzoyl thiourea often forms a pseudo-six-membered ring via intramolecular H-bonding between the carbonyl oxygen and the thioamide proton, influencing its solubility and biological binding.
Mechanistic Pathway
Caption: Mechanism of amine addition to 2-chlorobenzoyl isothiocyanate.
Applications in Drug Development
The 2-chlorobenzoyl moiety is sterically demanding and lipophilic, often improving the metabolic stability of the final drug candidate.
A. Synthesis of Quinazolines (Anticancer/Antiviral)
Benzoyl thioureas derived from this isothiocyanate can undergo base-catalyzed cyclization to form quinazolin-4(3H)-ones or 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones .
-
Relevance: Quinazolinones are key pharmacophores in EGFR inhibitors (e.g., Gefitinib analogs).
B. Metal Complexation (Antimicrobial)
The N-acyl thiourea motif acts as a potent bidentate ligand (O, S donor) for transition metals (Cu, Ni, Co).
-
Research Insight: Complexes derived from 2-chlorobenzoyl isothiocyanate have shown superior antibacterial activity compared to the free ligand, likely due to enhanced lipophilicity facilitating cell membrane penetration [1].
C. Benzoylureas (Insecticides/Chitin Inhibitors)
While 2,6-difluoro analogs are more common in commercial insecticides (e.g., Diflubenzuron), the 2-chloro derivatives are used in structure-activity relationship (SAR) studies to modulate binding affinity to chitin synthase enzymes.
Handling & Safety Protocols
Hazard Class: Lachrymator, Skin Irritant, Moisture Sensitive.
-
Lachrymator: This compound is a potent tear gas agent. All work must be performed in a functioning fume hood.
-
Hydrolysis: Upon contact with water, it releases COS (Carbonyl Sulfide) or CO₂ and HCl. COS is toxic.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Quenching: Quench unused reaction mixtures with an excess of methanol or an amine solution (forming the stable thiourea/carbamate) before disposal. Do not pour directly into aqueous waste.
References
-
Ismail, M. F., & Elsayed, G. A. (2018). Dodecanoyl isothiocyanate... as precursors for the synthesis of different heterocyclic compounds. ResearchGate. Retrieved January 30, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates. Retrieved January 30, 2026, from [Link]
Sources
An In-Depth Technical Guide to the Mechanism of Action of 2-Chlorobenzoyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorobenzoyl isothiocyanate is a synthetic aromatic isothiocyanate, a class of compounds recognized for their significant biological activities. While direct research on this specific molecule is limited, this guide synthesizes the extensive knowledge of closely related benzoyl isothiocyanates to elucidate its probable mechanism of action. This document will explore the core chemical reactivity of the isothiocyanate group, its cellular targets, and its potential as an anticancer and antimicrobial agent. By examining the well-documented activities of its structural analogs, we can construct a robust hypothesis for the multifaceted action of 2-Chlorobenzoyl isothiocyanate, providing a strong foundation for future research and drug development endeavors.
Introduction: The Chemical and Biological Landscape of Aromatic Isothiocyanates
Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. While many are famously derived from cruciferous vegetables, synthetic ITCs, such as 2-Chlorobenzoyl isothiocyanate, offer the potential for tailored therapeutic properties. The synthesis of benzoyl isothiocyanates can be achieved through methods like the reaction of benzoyl chloride with sodium thiocyanate.[1] The electrophilic carbon atom of the isothiocyanate group is highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity is central to their biological effects.
The broader family of isothiocyanates, particularly naturally occurring ones like benzyl isothiocyanate (BITC), have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] These compounds can modulate multiple cellular signaling pathways involved in apoptosis, cell proliferation, cell cycle arrest, metastasis, and angiogenesis.[3][4] Given the structural similarity, it is highly probable that 2-Chlorobenzoyl isothiocyanate shares these fundamental mechanisms of action, with the 2-chloro substitution on the benzene ring potentially influencing its potency, selectivity, and pharmacokinetic properties.
Postulated Anticancer Mechanism of Action
The anticancer effects of benzoyl isothiocyanates are multifactorial, targeting several key pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis
A primary mechanism by which ITCs exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often initiated by the generation of reactive oxygen species (ROS) within the cancer cells.[5] This increase in oxidative stress can lead to DNA damage and the activation of downstream apoptotic pathways.[6]
Key molecular events in ITC-induced apoptosis include:
-
Mitochondrial Pathway Activation: Disruption of the mitochondrial membrane potential and release of cytochrome c.
-
Caspase Activation: Sequential activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[7]
-
Regulation of Bcl-2 Family Proteins: Downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and upregulation of pro-apoptotic proteins like Bax.[7][8]
Cell Cycle Arrest
Isothiocyanates can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[6] This prevents the cells from entering mitosis and dividing. Mechanistically, this can involve the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[6]
Inhibition of Key Survival Pathways
Benzoyl isothiocyanates have been shown to inhibit critical signaling pathways that promote cancer cell survival and proliferation. These include:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently overactive in many cancers, promoting cell growth and survival.
-
NF-κB Signaling: A key regulator of inflammation and cell survival, its inhibition can sensitize cancer cells to apoptosis.
Anti-Angiogenic and Anti-Metastatic Effects
The formation of new blood vessels (angiogenesis) and the spread of cancer cells to distant sites (metastasis) are critical for tumor growth and progression. Benzoyl isothiocyanates have been shown to inhibit these processes, although the precise mechanisms are still under investigation.[4]
Postulated Antimicrobial Mechanism of Action
Aromatic isothiocyanates, including benzyl isothiocyanate, exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi.[2][9] The primary mechanism is believed to be the disruption of essential cellular processes through the covalent modification of proteins.
Key aspects of the antimicrobial action include:
-
Enzyme Inhibition: The reaction of the isothiocyanate group with sulfhydryl groups of enzymes can lead to their inactivation, disrupting critical metabolic pathways.
-
Disruption of Cell Membrane Integrity: Some ITCs can compromise the bacterial cell membrane, leading to leakage of cellular contents and cell death.[10]
-
Induction of Oxidative Stress: Similar to their anticancer effects, ITCs can induce the production of ROS in microbial cells, leading to cellular damage.[10]
-
Inhibition of Biofilm Formation: Benzyl isothiocyanate has been shown to inhibit the formation of biofilms, which are communities of bacteria that are often more resistant to antibiotics.[9]
It has been observed that aromatic isothiocyanates like BITC often exhibit greater antimicrobial activity compared to their aliphatic counterparts.[11]
Quantitative Data on Related Isothiocyanates
| Compound | Cell Line/Organism | Assay | IC50 / MIC | Reference |
| Benzyl Isothiocyanate | Human Ovarian Tumor (CH1) | Cytotoxicity | 2.2 µM | [4] |
| Benzyl Isothiocyanate | Human Ovarian Tumor (SKOV-3) | Cytotoxicity | 6.1 µM | [4] |
| Benzyl Isothiocyanate | Mouse Leukemia (L-1210) | Cytotoxicity | 2.0 µM | [4] |
| Benzyl Isothiocyanate | HeLa Cells | Cytotoxicity | 1.9 µM | [4] |
| Benzyl Isothiocyanate | Normal Renal Proximal Tubular Cells | Cytotoxicity | ~7 µM | [12] |
| Benzyl Isothiocyanate | Campylobacter jejuni | Antibacterial | 1.25–5 µg/mL | [11] |
| Benzyl Isothiocyanate | Methicillin-Resistant Staphylococcus aureus (MRSA) | Antibacterial | 2.9–110 µg/mL | [13] |
Experimental Protocols
The following are generalized protocols for assessing the biological activity of isothiocyanates, which can be adapted for the study of 2-Chlorobenzoyl isothiocyanate.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2-Chlorobenzoyl isothiocyanate (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Prepare a serial dilution of 2-Chlorobenzoyl isothiocyanate in a suitable growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for the growth of the microorganism.
-
Visually inspect the wells for turbidity to determine the MIC, which is the lowest concentration of the compound that prevents visible growth.
-
To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells with no visible growth can be plated on agar plates to assess for viable bacteria.[9]
Visualizations
Postulated Anticancer Signaling Pathway
Caption: Postulated anticancer mechanism of 2-Chlorobenzoyl Isothiocyanate.
Experimental Workflow for Activity Assessment
Caption: A generalized experimental workflow for evaluating 2-Chlorobenzoyl Isothiocyanate.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of 2-Chlorobenzoyl isothiocyanate is currently lacking, a strong theoretical framework can be constructed based on the extensive research on its structural analogs, particularly benzyl isothiocyanate. The core reactivity of the isothiocyanate functional group suggests that 2-Chlorobenzoyl isothiocyanate likely exerts its biological effects through the covalent modification of proteins, leading to the induction of oxidative stress, apoptosis, and cell cycle arrest in cancer cells, and the disruption of essential cellular processes in microorganisms.
Future research should focus on validating these postulated mechanisms specifically for 2-Chlorobenzoyl isothiocyanate. Key areas of investigation should include:
-
Quantitative assessment of its cytotoxicity and antimicrobial activity against a broad panel of cancer cell lines and microbial pathogens.
-
Detailed mechanistic studies to identify its specific cellular targets and signaling pathways.
-
Comparative studies with other benzoyl isothiocyanates to understand the influence of the 2-chloro substitution on its biological activity.
-
In vivo studies to evaluate its efficacy and safety in preclinical models.
By systematically addressing these research questions, the full therapeutic potential of 2-Chlorobenzoyl isothiocyanate as a novel anticancer or antimicrobial agent can be elucidated.
References
- Hsueh, C.-W., Chen, C., Chiu, P.-Y., Chiang, N.-N., Lu, C.-C., Yang, J.-S., & Chen, F.-A. (2020). Anticancer effect of benzyl isothiocyanate on the apoptosis of human gemcitabine-resistant pancreatic cancer MIA PaCa-2/GemR cells (MIA RG100). Pharmacognosy Magazine, 16(68), 303.
- Su, C.-C., Chen, G.-W., Lin, J.-G., Lin, C.-C., & Chung, J.-G. (2016). Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response. Food and Chemical Toxicology, 97, 217-226.
- Al-Marzooq, F., Al-Bayari, A., Al-Sabbagh, R., El-Awady, R., Al-Khayat, Z., & Al-Obaidi, R. (2025). Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. Frontiers in Cellular and Infection Microbiology, 15.
- Mishra, A., & Kumar, R. (2022).
- Anestopoulos, I., Sfakianou, M., Agasy, M., Panayiotidis, M. I., & Pappa, A. (2021). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Cancers, 13(21), 5283.
- Thornalley, P. J. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Anti-cancer drugs, 13(4), 331-338.
- Zhang, Y. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics, 2(10), 1045-1052.
- Nowicki, D., & Rodzik, A. (2016). Growth-inhibitory activity of natural and synthetic isothiocyanates against representative human microbial pathogens. Journal of Applied Microbiology, 121(6), 1599-1609.
- Pappa, A., Anestopoulos, I., Panayiotidis, M. I., Tsavdaridou, A., & Franco, R. (2021). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Cancers, 13(21), 5283.
- Romeo, L., Iori, R., Rollin, P., & Bramanti, P. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 624.
- Ong, Y. S., Hui, Y. L., & Khaw, K. Y. (2021). Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. Pharmacological Research, 169, 105666.
- Stan, S. D., Singh, S. V., & Whitcomb, D. C. (2014). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 19(9), 14776-14805.
- Kim, S.-H., & Singh, S. V. (2014).
- Mullard, M., & Hyman, T. (2015). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Cancer Research, 75(23), 5108-5118.
- Nakamura, Y., Iwahashi, T., Tanaka, A., Koutani, J., Matsuo, T., Okamoto, S., Sato, K., & Ohtsuki, K. (2001). Benzyl isothiocyanate inhibits excessive superoxide generation in inflammatory leukocytes: implication for prevention against inflammation-related carcinogenesis. Carcinogenesis, 22(12), 1957-1963.
- Abe, N., Okuhira, M., Tsutsui, C., Murata, Y., & Nakamura, Y. (2012). Cytotoxicity of Benzyl Isothiocyanate in Normal Renal Proximal Tubular Cells and Its Modulation by Glutathione. Journal of Agricultural and Food Chemistry, 60(7), 1887-1892.
- Kyriakou, S., Anestopoulos, I., Panayiotidis, M. I., & Pappa, A. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Antioxidants, 11(3), 596.
- Ciucci, A., D'auria, F. D., Simonetti, G., & Palamara, A. T. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2539.
- Hoch, E., Taveirne, S., Minne, A., De Smet, S., & Van Driessche, I. (2020). Insights into the Mode of Action of Benzyl Isothiocyanate on Campylobacter jejuni. Applied and Environmental Microbiology, 86(10).
- Musk, S. R., Astley, S. B., Edwards, S. M., Stephenson, P., Hubert, R. B., & Johnson, I. T. (1995). Cytotoxic and clastogenic effects of benzyl isothiocyanate towards cultured mammalian cells. Food and Chemical Toxicology, 33(1), 31-37.
- Dias, C., Saavedra, M. J., & Aires, A. (2014). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 15(10), 19552-19561.
- Kurzer, F., & Wilkinson, M. (1968). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. Journal of the Chemical Society C: Organic, 2099-2105.
- Goosen, T. C., Mills, D. E., & Hollenberg, P. F. (2000). Inactivation of cytochrome P450 2B1 by benzyl isothiocyanate, a chemopreventative agent from cruciferous vegetables. The Journal of pharmacology and experimental therapeutics, 294(1), 1-7.
- Dufour, V., Al-Laith, A. A. A., & Bridot, J.-L. (2012). Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates. Frontiers in Cellular and Infection Microbiology, 2.
- Kyriakou, S., Anestopoulos, I., Panayiotidis, M. I., & Pappa, A. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Antioxidants, 11(3), 596.
- Musk, S. R., Astley, S. B., Edwards, S. M., Stephenson, P., Hubert, R. B., & Johnson, I. T. (1995). Cytotoxic and clastogenic effects of benzyl isothiocyanate towards cultured mammalian cells. Food and Chemical Toxicology, 33(1), 31-37.
- Spálovská, D., Pluskal, T., & Kašpárková, J. (2021). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Molecules, 26(15), 4443.
- Glisic, S. B., & Skalicka-Woźniak, K. (2019). Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1308-1314.
- Pérez-Balibrea, S., Moreno, D. A., & García-Viguera, C. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods, 10(3), 596.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. phcog.com [phcog.com]
- 6. Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phenethyl isothiocyanate triggers apoptosis in Jurkat cells made resistant by the overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates [frontiersin.org]
- 12. Cytotoxicity of benzyl isothiocyanate in normal renal proximal tubular cells and its modulation by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Monograph: Spectral Profiling of 2-Chlorobenzoyl Isothiocyanate
Executive Summary & Utility
2-Chlorobenzoyl isothiocyanate (CAS 5067-90-3) is a pivotal electrophilic intermediate in organic synthesis, primarily utilized to generate
This guide provides a definitive reference for the spectral characterization of 2-chlorobenzoyl isothiocyanate. Unlike simple alkyl isothiocyanates, the conjugation between the carbonyl and the isothiocyanate moiety introduces unique spectral signatures—most notably in the infrared (IR) and Carbon-13 NMR domains—that require precise interpretation to avoid misidentification.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 2-Chlorobenzoyl isothiocyanate |
| CAS Number | 5067-90-3 |
| Molecular Formula | |
| Molecular Weight | 197.64 g/mol |
| Physical State | Pale yellow to orange liquid/oil (often solidifies upon cooling) |
| Solubility | Soluble in |
Synthesis & Production Pathway
The generation of 2-chlorobenzoyl isothiocyanate is typically achieved via a nucleophilic substitution of 2-chlorobenzoyl chloride with a thiocyanate salt (ammonium or potassium). This reaction is often facilitated by solid-liquid phase transfer catalysis (PTC) to ensure high yield and purity.
Figure 1: Synthesis Workflow
Caption: Phase-transfer catalyzed synthesis of 2-chlorobenzoyl isothiocyanate from acid chloride.
Spectral Analysis
Infrared Spectroscopy (FT-IR)
The IR spectrum is the primary diagnostic tool for confirming the formation of the isothiocyanate moiety. The conjugation of the carbonyl group with the NCS system results in a characteristic "doublet" or broadened profile in the high-frequency region.
| Functional Group | Wavenumber ( | Intensity | Diagnostic Note |
| -N=C=S Stretch | 1960 - 1990 | Strong, Broad | Characteristic of acyl isothiocyanates. Distinct from alkyl NCS (which are >2000 |
| C=O Stretch | 1680 - 1695 | Strong | Shifted slightly lower than the acid chloride precursor (~1770 |
| Ar-C=C Stretch | 1580 - 1600 | Medium | Aromatic ring skeletal vibrations. |
| C-Cl Stretch | 1050 - 1080 | Medium | Aryl chloride vibration. |
Technical Insight:
A common error is confusing the acyl isothiocyanate C=O stretch with an amide carbonyl. The acyl-NCS carbonyl appears at a higher frequency (~1690
Nuclear Magnetic Resonance (NMR)
Proton NMR (
NMR)
The 2-chloro substituent breaks the symmetry of the benzene ring, creating a complex ABCD splitting pattern.
-
Solvent:
(Recommended to avoid reaction with solvent). -
Range: 7.3 – 8.0 ppm.
| Proton Position | Chemical Shift ( | Multiplicity | Interpretation |
| H-6 (Ortho to C=O) | 7.90 - 8.05 | Doublet (dd) | Deshielded by the carbonyl anisotropy. |
| H-3 (Ortho to Cl) | 7.45 - 7.55 | Doublet (dd) | Deshielded by the inductive effect of Chlorine. |
| H-4, H-5 | 7.30 - 7.45 | Multiplet | Overlapping signals from meta/para protons. |
Carbon-13 NMR (
NMR)
The
| Carbon Environment | Chemical Shift ( | Note |
| C=O[2][3] (Carbonyl) | 162.0 - 165.0 | Distinct downfield signal. |
| -N=C=S (Isothiocyanate) | 145.0 - 148.0 | Critical: Often very weak or broad due to long relaxation times and quadrupolar broadening from Nitrogen. |
| Ar-C (Ipso) | 130.0 - 135.0 | Quaternary carbons. |
| Ar-C-Cl | ~132.0 | Substituted aromatic carbon. |
Mass Spectrometry (MS)
-
Ionization Mode: EI (Electron Impact) or ESI+ (if derivatized).
-
Molecular Ion (
): m/z 197 (35-Cl) and 199 (37-Cl) in a characteristic 3:1 ratio.
Figure 2: Fragmentation Pathway
Caption: Primary fragmentation pathway under Electron Impact (EI) ionization.
Reactivity & Applications
The primary utility of 2-chlorobenzoyl isothiocyanate lies in its high reactivity toward nucleophiles, particularly amines, to form 1,3-disubstituted thioureas.
Mechanism of Thiourea Formation
The carbon of the isothiocyanate group is highly electrophilic. Upon addition of a primary or secondary amine, the lone pair attacks the NCS carbon, leading to a proton transfer and the formation of a stable thioamide linkage.
Figure 3: Nucleophilic Addition Mechanism
Caption: Formation of N-acyl thiourea derivatives via nucleophilic addition.
Experimental Protocol: Handling & Stability
Safety Warning: Isothiocyanates are lachrymators and potential skin sensitizers. Handle only in a fume hood.
-
Solvent Selection: For NMR, use
. Avoid DMSO- if the sample is to be recovered, as trace water in DMSO can hydrolyze the acyl isothiocyanate to the amide over time. -
Sample Prep: The compound is moisture-sensitive. Dry the NMR tube in an oven before use.
-
Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The appearance of a broad band at 3300-3400
in the IR spectrum indicates hydrolysis (formation of amide/amine).
References
-
Synthesis and Chemistry of Acyl Isothiocyanates
- Journal of Chemical Research, "Synthesis of benzoyl isothiocyanates and their deriv
-
Source:
-
NMR Characteristics of Isothiocyanates
- Journal of Organic Chemistry, "Near-silence of isothiocyan
-
Source:
-
Mass Spectrometry of Halogenated Aromatics
- NIST Chemistry WebBook, "2-Chlorobenzoyl chloride and deriv
-
Source:
-
General Spectral Data for Isothiocyanates
- Spectroscopic Identification of Organic Compounds, "Characteristic IR Frequencies."
-
Source:
Sources
solubility of 2-Chlorobenzoyl isothiocyanate in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Chlorobenzoyl Isothiocyanate in Organic Solvents
Authored by a Senior Application Scientist
Abstract
2-Chlorobenzoyl isothiocyanate (C₈H₄ClNOS) is a pivotal intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its reactivity, primarily centered around the electrophilic isothiocyanate group, makes it a versatile building block for creating complex thiourea derivatives.[1] However, the successful design and optimization of synthetic routes, purification processes, and formulation strategies are fundamentally dependent on a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive analysis of the . It consolidates known qualitative data, elucidates the governing physicochemical principles, and presents a rigorous, field-proven experimental protocol for quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.
Introduction to 2-Chlorobenzoyl Isothiocyanate: A Synthetic Workhorse
2-Chlorobenzoyl isothiocyanate is an aromatic acyl isothiocyanate characterized by a benzoyl group substituted with a chlorine atom at the ortho-position and a highly reactive isothiocyanate (-N=C=S) functional group.[1] This unique structural arrangement imparts a high degree of electrophilicity to the central carbon of the isothiocyanate moiety, making it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles to form stable thiourea and thiocarbamate linkages, respectively.[1]
The utility of this reagent is demonstrated in its application as a precursor for compounds with significant pharmacological activity, such as novel insecticides and potential analgesics.[1] Given its role as a foundational reagent, understanding its interaction with various solvent systems is not merely an academic exercise; it is a critical prerequisite for achieving efficiency, high yield, and purity in synthetic chemistry. The choice of solvent directly impacts reaction kinetics, equilibrium positions, and the ease of product isolation and purification.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by its physical and chemical properties. For 2-Chlorobenzoyl isothiocyanate, the key characteristics are summarized below.
| Property | Value / Description | Source |
| Molecular Formula | C₈H₄ClNOS | [1] |
| Appearance | Typically a yellowish liquid. | [1] |
| Molecular Weight | ~197.65 g/mol | |
| Boiling Point | ~250 °C (decomposes) | [1] |
| Reactivity | Highly reactive with nucleophiles; sensitive to moisture. | [1][2] |
| Chemical Class | Aromatic Isothiocyanate | [1] |
The molecule's structure provides clear indicators of its expected solubility behavior:
-
Aromatic Ring & Chlorobenzoyl Group: The benzene ring and chlorinated benzoyl portion of the molecule are predominantly nonpolar and hydrophobic. This structure suggests good solubility in nonpolar to moderately polar aprotic solvents that can engage in van der Waals forces and π-π stacking interactions.
-
Isothiocyanate Group (-N=C=S): This functional group is highly polar and contains heteroatoms with lone pairs of electrons, allowing for dipole-dipole interactions. However, it is not a strong hydrogen bond donor or acceptor.
-
Moisture Sensitivity: The compound's reactivity with water, leading to hydrolysis, underscores its poor solubility and stability in aqueous or protic solvents like alcohols, where it is likely to decompose.[1][3]
Based on these features, a "like dissolves like" principle predicts that 2-Chlorobenzoyl isothiocyanate will be most soluble in solvents that can accommodate both its large, nonpolar aromatic structure and the polar nature of its functional groups.
Qualitative Solubility Profile
Published data and supplier information provide a qualitative overview of suitable solvents for 2-Chlorobenzoyl isothiocyanate. While quantitative values are scarce in the literature, the compound has been noted to be soluble in several common organic solvents.
| Solvent | Type | Observed Solubility | Source |
| Dichloromethane | Chlorinated | Soluble | [1] |
| Ethyl Acetate | Ester | Soluble | [1] |
| Acetone | Ketone | Likely Soluble | [3] |
| Diethyl Ether | Ether | Likely Soluble | [3] |
| Water | Protic, Polar | Decomposes | [3] |
*Note: Solubility in acetone and ether is inferred from the high solubility of the structurally similar precursor, 2-Chlorobenzoyl chloride.[3] Experimental verification is required.
Experimental Protocol: Quantitative Determination of Solubility
To move beyond qualitative descriptions, a robust experimental protocol is necessary. The following method, based on the isothermal saturation technique followed by spectroscopic analysis, provides a reliable system for determining the precise solubility of 2-Chlorobenzoyl isothiocyanate. This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.
Principle of the Method
An excess amount of 2-Chlorobenzoyl isothiocyanate is agitated in the solvent of interest at a constant, controlled temperature for a sufficient duration to ensure the solution reaches equilibrium saturation. After equilibration, the undissolved solute is separated by filtration or centrifugation. The concentration of the solute in the clear, saturated supernatant is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
Solute: 2-Chlorobenzoyl isothiocyanate (high purity, ≥97%)
-
Solvents: A range of analytical grade organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile, Tetrahydrofuran, Toluene, Heptane). Ensure solvents are anhydrous to prevent solute degradation.[2]
-
Equipment:
-
Thermostatic shaker or incubator capable of maintaining temperature ±0.1 °C.
-
Analytical balance (±0.1 mg).
-
Glass vials with PTFE-lined screw caps.
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material).
-
Volumetric flasks and pipettes (Class A).
-
UV-Vis Spectrophotometer or HPLC system with a UV detector.
-
Centrifuge (optional).
-
Step-by-Step Methodology
-
Preparation of Calibration Curve (for UV-Vis or HPLC):
-
Rationale: A calibration curve is essential to correlate the analytical signal (e.g., absorbance or peak area) with the concentration of the solute.
-
Procedure: i. Prepare a stock solution of 2-Chlorobenzoyl isothiocyanate of a known concentration in the chosen solvent. ii. Perform a serial dilution of the stock solution to create a series of at least five calibration standards of decreasing concentration. iii. Analyze each standard using the chosen analytical method (UV-Vis or HPLC). For UV-Vis, first, perform a wavelength scan to determine the λ_max_ (wavelength of maximum absorbance). iv. Plot the analytical response versus concentration and perform a linear regression. The resulting equation and R² value (should be >0.995) will be used to calculate the concentration of the saturated solutions.
-
-
Sample Preparation and Equilibration:
-
Rationale: This step is designed to achieve a true thermodynamic equilibrium between the solid solute and the solvent. Using a significant excess of solute ensures saturation.
-
Procedure: i. Add an excess amount of 2-Chlorobenzoyl isothiocyanate to a series of glass vials (e.g., 50-100 mg in 2-5 mL of solvent). The exact amount is not critical, but there must be visible undissolved solute after equilibration. ii. Add a precise volume of the selected organic solvent to each vial. iii. Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). iv. Agitate the vials for a predetermined period. To ensure equilibrium is reached, conduct a time-to-equilibrium study by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases with time. A 48-72 hour period is typically sufficient.
-
-
Sample Separation and Analysis:
-
Rationale: The separation of the undissolved solid is a critical step. Any particulate matter will scatter light or introduce errors in the analytical measurement, leading to an overestimation of solubility.
-
Procedure: i. After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let the solid material settle. ii. Carefully draw the supernatant using a syringe. To avoid temperature-induced precipitation, ensure all equipment (syringe, filter) is equilibrated to the experimental temperature. iii. Immediately filter the supernatant through a 0.22 µm solvent-compatible syringe filter into a clean vial. The first few drops should be discarded to saturate the filter membrane. iv. Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to bring its concentration within the linear range of the previously established calibration curve. v. Analyze the diluted sample using the calibrated UV-Vis or HPLC method. vi. Calculate the concentration of the saturated solution using the calibration curve equation, remembering to account for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the quantitative solubility determination protocol.
Caption: Workflow for Quantitative Solubility Determination.
Safety and Handling Considerations
Working with 2-Chlorobenzoyl isothiocyanate requires strict adherence to safety protocols due to its hazardous nature.
-
Toxicity: The compound is toxic if swallowed and may cause an allergic skin reaction, serious eye damage, and respiratory irritation.[2]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[4] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[2][4] Avoid inhalation of vapors and any contact with skin or eyes.[5]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and alcohols.[2][4] Handling and storage under an inert gas atmosphere is recommended to prevent degradation.[2][5]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-Chlorobenzoyl isothiocyanate is a valuable synthetic intermediate whose solubility is governed by its hybrid chemical structure, featuring a large, nonpolar aromatic framework and a polar, reactive isothiocyanate group. It exhibits good solubility in moderately polar aprotic solvents like dichloromethane and ethyl acetate while being reactive and unstable in protic solvents such as water. For applications requiring precise control over concentration, such as kinetic studies, process scale-up, or formulation development, the isothermal saturation method detailed in this guide provides a definitive and reliable pathway for obtaining quantitative solubility data. Adherence to this protocol, combined with stringent safety measures, will empower researchers to fully leverage the synthetic potential of this important compound.
References
- EvitaChem. (n.d.). 2-Chlorobenzoyl isothiocyanate.
- ChemicalBook. (n.d.). 2-Chlorobenzoyl chloride CAS#: 609-65-4.
- Kyriakou, S., et al. (2022).
- Thermo Fisher Scientific. (n.d.). 2-Chlorobenzyl isothiocyanate, 97%.
- Kyriakou, S., et al. (2022).
- Ntontis, E., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(16), 4785.
- SynQuest Laboratories, Inc. (n.d.). 3-Chlorobenzoyl isothiocyanate Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68284, Benzoyl isothiocyanate.
- Cheméo. (n.d.). Chemical Properties of 2-Chlorophenyl isothiocyanate (CAS 2740-81-0).
- The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates.
- Google Patents. (n.d.). WO2018153381A1 - High-purity isothiocyanate compound preparation method for industrial production.
- MDPI. (2023).
- Patent 3611163. (2020).
- Taylor & Francis Online. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Critical Reviews in Food Science and Nutrition.
- Sigma-Aldrich. (n.d.). Benzyl isothiocyanate - Safety Data Sheet.
- Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis.
- MOST Wiedzy. (n.d.). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- National Institutes of Health. (n.d.). Synthesis of Isothiocyanates: An Update.
Sources
Methodological & Application
Advanced Synthesis Guide: 2-Chlorobenzoyl Isothiocyanate in Heterocyclic Chemistry
Executive Summary
2-Chlorobenzoyl isothiocyanate represents a high-value "chassis" reagent in medicinal chemistry. Unlike simple alkyl isothiocyanates, the benzoyl moiety activates the central isothiocyanate (
This guide details the in situ generation of this unstable intermediate and its subsequent conversion into three major heterocyclic classes: Thioureas (precursors), 1,2,4-Triazoles (drug scaffolds), and Quinazolinones (fused systems).
Part 1: In Situ Reagent Generation
Principle: Acyl isothiocyanates are moisture-sensitive and prone to hydrolysis. They should rarely be isolated. The industry-standard approach involves generating them immediately prior to use via phase-transfer or solubility-driven reactions.
Protocol A: Standard Generation (Acetone/Acetonitrile)
Objective: Prepare a 0.1 M solution of 2-chlorobenzoyl isothiocyanate.
Materials:
-
2-Chlorobenzoyl chloride (1 equiv.)[1]
-
Ammonium thiocyanate (
) or Potassium thiocyanate ( ) (1.1 equiv.) -
Solvent: Dry Acetone or Acetonitrile (MeCN).
-
Glassware: Flame-dried 3-neck round bottom flask, reflux condenser, nitrogen balloon.
Step-by-Step Methodology:
-
Preparation: Dissolve
(1.1 equiv, e.g., 8.4 g for a 100 mmol scale) in dry acetone (150 mL). The salt may not dissolve completely until heated. -
Addition: Add 2-chlorobenzoyl chloride (1.0 equiv, e.g., 17.5 g / 12.7 mL) dropwise via a pressure-equalizing addition funnel over 15 minutes.
-
Expert Insight: The reaction is exothermic.[2] Control the addition rate to maintain a gentle reflux or keep temperature
to prevent polymerization.
-
-
Reaction: Reflux the mixture for 30–60 minutes. A white precipitate of Ammonium Chloride (
) will form, indicating the exchange is occurring. -
Validation: Stop stirring and let the salt settle. The supernatant is your reagent solution.
-
TLC Check: Spot the supernatant. Isothiocyanates react with silica; however, disappearance of the acid chloride spot (high
) confirms conversion. -
IR Check: A strong peak at
( stretch) confirms the product.
-
Safety Note: Thiocyanates can release cyanide gas under strong acidic conditions. Work in a well-ventilated fume hood.
Part 2: Synthesis of N-Aryl-N'-(2-chlorobenzoyl)thioureas
Role: These are versatile intermediates.[3] The carbonyl oxygen and thiocarbonyl sulfur provide a "pincer" motif for metal chelation or further cyclization.
Protocol B: Nucleophilic Addition of Amines
Reaction:
Procedure:
-
Setup: Use the supernatant from Protocol A (do not filter yet if the amine is soluble in acetone).
-
Addition: Dissolve the target amine (e.g., aniline, 4-fluoroaniline) in a minimal amount of acetone. Add this solution dropwise to the isothiocyanate solution at room temperature.
-
Observation: The reaction is usually rapid (5–30 mins). A yellow or off-white precipitate often forms immediately.
-
Workup: Pour the reaction mixture into ice-cold water (500 mL). The inorganic salts (
) will dissolve, while the thiourea product will precipitate. -
Purification: Filter the solid. Recrystallize from Ethanol/DMF mixtures.
Data Summary: Typical Yields
| Nucleophile | Product Type | Typical Yield | Notes |
| Aniline | N,N'-Diarylthiourea | 85-95% | Very fast reaction |
| Hydrazine Hydrate | Thiosemicarbazide | 70-80% | Critical Intermediate for Triazoles |
| 2-Aminopyridine | Pyridyl-thiourea | 60-75% | Slower; may require reflux |
Part 3: Cyclization to 1,2,4-Triazoles
Mechanism: The formation of the 1,2,4-triazole core involves a base-catalyzed intramolecular dehydration of the thiosemicarbazide intermediate.
Protocol C: One-Pot Synthesis of 1,2,4-Triazole-3-thiones
Target: 5-(2-chlorophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones.
Step-by-Step Methodology:
-
Intermediate Formation: React 2-chlorobenzoyl isothiocyanate (from Protocol A) with a substituted hydrazine (e.g., phenylhydrazine) or hydrazine hydrate at
. Stir for 1 hour. -
Cyclization (The "Hard" Step):
-
Isolation:
-
Cool the mixture.
-
Acidify carefully with 2N HCl to pH 3–4.
-
The triazole-thione will precipitate as a solid.
-
-
Purification: Recrystallize from Ethanol.
Part 4: Condensed Heterocycles (Quinazolinones)
Application: Reaction with bifunctional nucleophiles like anthranilic acid allows for the formation of fused ring systems.
Protocol D: Synthesis of 2-Thioxo-quinazolin-4-ones[7]
-
Reactants: Add Anthranilic acid (1 equiv.) to the in situ generated 2-chlorobenzoyl isothiocyanate solution.
-
Conditions: Reflux in acetone for 2–3 hours.
-
Workup: The intermediate thiourea derivative may precipitate. Isolate it.
-
Cyclization: Reflux the intermediate in glacial acetic acid or ethanol/HCl to effect the ring closure (dehydration).
Part 5: Mechanistic Visualization
Diagram 1: Reaction Pathways of 2-Chlorobenzoyl Isothiocyanate
Caption: Synthetic tree showing the conversion of the acid chloride to the isothiocyanate chassis and subsequent divergence into three heterocyclic classes.
Part 6: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield of Isothiocyanate | Moisture in solvent | Use freshly distilled acetone or dry acetonitrile over molecular sieves. |
| Sticky/Gummy Product | Polymerization or incomplete cyclization | Use PEG-400 as a solvent (Green Chemistry approach) to improve solubility and crystal formation. |
| No Cyclization (Triazoles) | Base concentration too low | Ensure pH > 10 during the reflux step. The ring closure is base-mediated. |
| Violent Reaction | Exotherm during addition | Cool the acid chloride solution to 0°C before adding the thiocyanate solution. |
References
-
Ismail, M. F., & Elsayed, G. A. (2018).[7] Dodecanoyl isothiocyanate and N'-(2-cyanoacetyl) dodecanehydrazide as precursors for the synthesis of different heterocyclic compounds with interesting antioxidant and antitumor activity. Journal of the Chemical Society.
-
Organic Chemistry Portal. (2023). Synthesis of Isothiocyanates.
-
RSC Medicinal Chemistry. (2022). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives.
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,4-triazoles: A review.
-
MDPI Molecules. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides.
Sources
- 1. US4388251A - Method for preparing 2-chlorobenzoyl chloride - Google Patents [patents.google.com]
- 2. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
- 3. Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
analytical techniques for 2-Chlorobenzoyl isothiocyanate characterization
Introduction & Chemical Context
2-Chlorobenzoyl isothiocyanate (2-CBITC) is a highly reactive acyl isothiocyanate intermediate used extensively in the synthesis of heterocyclic compounds, particularly quinazolinones and thiourea derivatives for pharmaceutical applications.
Unlike alkyl isothiocyanates, 2-CBITC possesses a carbonyl group conjugated with the isothiocyanate moiety (
-
Moisture Sensitivity: It hydrolyzes rapidly to form 2-chlorobenzamide and carbonyl sulfide (COS).
-
Thermal Instability: Direct GC analysis often leads to degradation in the injector port.
-
Nucleophilic Susceptibility: It reacts instantly with protic solvents (methanol, ethanol), making standard HPLC protocols invalid.
This guide outlines a multi-modal characterization strategy designed to overcome these instability issues, ensuring accurate purity assessment and structural confirmation.
Analytical Workflow Strategy
The following workflow illustrates the decision tree for analyzing 2-CBITC, prioritizing non-destructive spectroscopic methods for identification and derivatization-based chromatography for quantification.
Figure 1: Integrated analytical workflow for 2-CBITC characterization. Note the mandatory derivatization step for HPLC analysis to prevent hydrolysis.
Spectroscopic Characterization (Qualitative)
A. Fourier Transform Infrared Spectroscopy (FT-IR)
FT-IR is the fastest method to confirm the presence of the acyl isothiocyanate group and detect hydrolysis products (amides).
Key Diagnostic Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| -N=C=S (Isothiocyanate) | 1960 - 1990 | Very Strong, Broad. Distinct from alkyl-NCS (which are ~2100-2200). The conjugation lowers the frequency.[1] |
| C=O (Carbonyl) | 1680 - 1700 | Strong. Acyl carbonyl stretch.[1] |
| C-Cl (Aryl Chloride) | 1030 - 1080 | Medium/Weak. |
| -NH₂ (Impurity) | 3100 - 3400 | Presence indicates hydrolysis to 2-chlorobenzamide. |
Protocol Note: Use ATR (Attenuated Total Reflectance) with a diamond crystal. Ensure the crystal is perfectly dry before applying the sample.
B. Nuclear Magnetic Resonance (NMR)
Solvent selection is critical. Do NOT use DMSO-d6 or Methanol-d4 , as they can react with the sample or contain residual water that triggers hydrolysis. CDCl₃ (Deuterated Chloroform) is the standard solvent.
¹H NMR (400 MHz, CDCl₃) Expectations:
-
Aromatic Region (7.3 – 8.0 ppm):
-
H-6 (dd, ~7.9 ppm): Deshielded by the adjacent carbonyl group.
-
H-3 (dd, ~7.4-7.5 ppm): Deshielded by the adjacent Chlorine.
-
H-4/H-5 (m, 7.3-7.5 ppm): Remaining aromatic protons.
-
-
Absence Check: Ensure no broad singlet at ~6.0-7.5 ppm (indicative of amide protons from hydrolysis).
¹³C NMR (100 MHz, CDCl₃) Expectations:
-
-N=C=S Carbon: ~145 - 155 ppm (Broad, low intensity due to relaxation).
-
C=O Carbon: ~162 - 165 ppm.
-
Aromatic C-Cl: ~132 ppm.
C. Mass Spectrometry (MS)
-
Ionization: Electron Impact (EI) or ESI (Positive mode).
-
Molecular Ion: m/z ~197 (M⁺).
-
Isotope Pattern: A distinct 3:1 ratio for M (197) and M+2 (199) peaks confirms the presence of one Chlorine atom.
-
Fragmentation:
-
Loss of NCS (M - 58).
-
Loss of Cl (M - 35).
-
Benzoyl cation (m/z 139/141).
-
Quantitative Protocol: Derivatization-HPLC
Direct analysis of acyl isothiocyanates by RP-HPLC using water/methanol gradients is invalid because the analyte will hydrolyze on the column. The standard protocol involves converting the unstable isothiocyanate into a stable thiourea derivative using a primary amine.
Mechanism of Derivatization
(Formation of N-butyl-N'-(2-chlorobenzoyl)thiourea)Step-by-Step Protocol
Reagents:
Procedure:
-
Preparation of Derivatizing Solution:
-
Mix 100 µL of n-butylamine in 10 mL of Acetonitrile. (Excess amine ensures complete conversion).
-
-
Sample Preparation:
-
Weigh ~10 mg of 2-CBITC into a 20 mL vial.
-
Immediately add 10 mL of the Derivatizing Solution.
-
Vortex for 30 seconds.
-
Let stand at Room Temperature for 10 minutes. (Reaction is rapid and exothermic).
-
-
HPLC Analysis:
Data Interpretation:
-
The 2-CBITC is quantified as the butyl-thiourea derivative.
-
Any peak matching the retention time of 2-chlorobenzamide (analyzed separately as a standard) represents the initial impurity/degradation of the starting material.
References
-
NIST Chemistry WebBook. 2-Chlorobenzoyl isothiocyanate Spectral Data.[5] National Institute of Standards and Technology.[5] [Link]
-
Vermeulen, M. et al. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Journal of Chromatography A. (2015). [Link]
-
Fulmer, G. R. et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. (2010).[6] [Link]
Sources
Application Note: HPLC Monitoring of 2-Chlorobenzoyl Isothiocyanate (2-CBITC) Reactions
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for monitoring the synthesis and reactivity of 2-Chlorobenzoyl isothiocyanate (2-CBITC). As a highly reactive electrophilic intermediate used in the synthesis of N-acyl thioureas and quinazolinone scaffolds, 2-CBITC presents unique analytical challenges due to its moisture sensitivity and rapid solvolysis kinetics. This guide provides a self-validating method to separate the starting material (2-chlorobenzoyl chloride), the intermediate (2-CBITC), the target product (thiourea derivatives), and critical hydrolysis impurities (2-chlorobenzamide/2-chlorobenzoic acid).
Introduction & Reaction Chemistry
2-Chlorobenzoyl isothiocyanate is typically generated in situ via the reaction of 2-chlorobenzoyl chloride with ammonium or potassium thiocyanate. It is subsequently reacted with a nucleophile (typically a primary or secondary amine) to form N-(2-chlorobenzoyl) thiourea derivatives.
The analytical challenge lies in the "Parasitic Pathway." In the presence of trace moisture, 2-CBITC hydrolyzes to form 2-chlorobenzamide, while the starting acid chloride hydrolyzes to 2-chlorobenzoic acid. Furthermore, the use of protic solvents (methanol/ethanol) during sample preparation must be strictly avoided as they react with the isothiocyanate moiety to form carbamates.
Reaction Pathways (Graphviz Diagram)
Figure 1: Reaction scheme showing the desired synthetic route (Green/Yellow) and parasitic hydrolysis pathways (Red/Grey) that must be monitored.
Method Development Strategy (E-E-A-T)
Solvent Selection (Critical Control Point)
Standard HPLC diluents like Methanol (MeOH) are forbidden for this analysis.
-
Reasoning: Isothiocyanates react rapidly with alcohols to form thiocarbamates (O-alkyl thiocarbamates). This artifact formation will lead to false negatives for the ITC peak and false positives for impurities.
-
Solution: All samples must be prepared in Anhydrous Acetonitrile (ACN) or Chloroform .
Stationary Phase Choice
A C18 (Octadecyl) column is selected due to the aromatic nature of the benzoyl group.
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm.
-
Rationale: The "Plus" or end-capped deactivation is essential to prevent peak tailing of the basic amine reagents and the acidic N-H protons of the thiourea product.
Mobile Phase & pH[1]
-
Buffer: 0.1% Formic Acid in Water.
-
Rationale: The thiourea product has an acidic proton (pKa ~10-11) but can tautomerize. Maintaining an acidic pH (~2.7) ensures the molecule remains in a neutral state, improving peak symmetry and retention reproducibility.
Experimental Protocol
Equipment & Reagents
| Component | Specification |
| HPLC System | Quaternary Pump, DAD/UV Detector, Autosampler |
| Column | C18, 4.6 x 150 mm, 5 µm (Pore size 95Å) |
| Solvent A | Water (HPLC Grade) + 0.1% Formic Acid |
| Solvent B | Acetonitrile (HPLC Grade) |
| Diluent | Anhydrous Acetonitrile (Stored over molecular sieves) |
HPLC Instrument Conditions
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 5.0 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm (Primary) and 230 nm (Secondary).
-
Note: The benzoyl moiety provides strong absorption at 254 nm.
-
Gradient Table:
| Time (min) | % Solvent A (Water/FA) | % Solvent B (ACN) | Phase Description |
|---|---|---|---|
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold (Polar Impurities) |
| 15.00 | 10 | 90 | Linear Gradient |
| 20.00 | 10 | 90 | Wash |
| 20.10 | 90 | 10 | Re-equilibration |
| 25.00 | 90 | 10 | End |
Sample Preparation Workflow
Caution: Perform all steps in a fume hood. 2-CBITC is a lachrymator.
-
Reaction Sampling: Withdraw 50 µL of the reaction mixture.
-
Quenching/Dilution: Immediately dispense into a vial containing 950 µL of Anhydrous ACN .
-
Why? This "dilute-and-shoot" approach freezes the reaction kinetics by reducing concentration, minimizing bimolecular reactions without introducing a reactive quencher.
-
-
Filtration: If solid salts (NH4Cl/KCl) are present, filter through a 0.45 µm PTFE syringe filter (Do not use Nylon, which can adsorb active compounds).
-
Analysis: Inject immediately.
Results & Discussion
Chromatographic Profile
The separation relies on the polarity differences induced by the functional groups.
| Compound | Approx.[2][1][3][4][5][6][7][8][9][10][11][12] RT (min) | Polarity Logic |
| 2-Chlorobenzoic Acid | 3.5 - 4.2 | Highly Polar (Hydrolysis of SM) |
| 2-Chlorobenzamide | 5.8 - 6.5 | Polar (Hydrolysis of ITC) |
| 2-Chlorobenzoyl Chloride | 8.0 - 9.0 | Medium Polarity (Starting Material) |
| N-Acyl Thiourea (Product) | 11.5 - 13.0 | Non-Polar (Target) |
| 2-CBITC (Intermediate) | 14.5 - 16.0 | Highly Non-Polar (Late Eluter) |
Note: Retention times will vary based on column dead volume and specific amine used.
Interpreting the "Parasitic" Peaks
-
High 2-Chlorobenzamide Peak: Indicates moisture contamination in the reaction solvent (Acetone/ACN) or the thiocyanate salt.
-
High 2-Chlorobenzoic Acid Peak: Indicates hydrolysis of the starting acid chloride before it could react with the thiocyanate. Check the quality of the starting material.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Missing ITC Peak | Reaction with Diluent | Ensure Diluent is ACN, not Methanol/Ethanol. |
| Split Peaks | Sample Solvent Mismatch | The sample is 100% ACN, starting mobile phase is 10% ACN. Reduce injection volume to 2-3 µL. |
| Pressure High | Salt Precipitation | Thiocyanate salts are insoluble in ACN. Ensure filtration (0.45 µm PTFE) before injection. |
| Ghost Peaks | Carryover | 2-CBITC is sticky. Add a needle wash step with 100% ACN between injections. |
References
-
BenchChem. "An In-depth Technical Guide to the Chemical Synthesis of Benzyl Isothiocyanate." BenchChem Technical Protocols. Link
-
Hassan, A. M. A., et al. (2020).[13] "Microwave Synthesis, Characterization, Biological Activity of N-(p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes." Hilaris Publisher. Link
-
Günal, S. E. (2023). "Synthesis of 2-Fluorobenzoyl Thiourea Derivatives." Istanbul Commerce University Journal of Science. Link
-
Agilent Technologies. "Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment." Agilent Technical Notes. Link
-
Mdpi. "Current Methods for the Extraction and Analysis of Isothiocyanates." Molecules. Link
Sources
- 1. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. thaiscience.info [thaiscience.info]
- 9. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
- 10. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. acikerisim.ticaret.edu.tr [acikerisim.ticaret.edu.tr]
- 13. researchgate.net [researchgate.net]
Application Note: Large-Scale Synthesis of 2-Chlorobenzoyl Isothiocyanate
Executive Summary
2-Chlorobenzoyl isothiocyanate (CAS: 5067-90-3) is a critical electrophilic building block used extensively in the synthesis of N-benzoylthioureas, which serve as scaffolds for bioactive compounds including anticonvulsants, antimicrobials, and insecticides (e.g., benzoylphenylureas).
While laboratory-scale synthesis often utilizes heterogeneous conditions in acetone, scaling this process introduces challenges regarding exotherm control, moisture sensitivity, and solvent recovery. This application note details a robust, scalable protocol utilizing Solid-Liquid Phase Transfer Catalysis (SL-PTC) to maximize yield (>95%) and minimize hydrolysis byproducts. We compare this against the traditional Acetone Reflux method to provide a comprehensive guide for process selection.
Strategic Process Design
The Chemistry
The synthesis proceeds via a nucleophilic acyl substitution where the thiocyanate anion attacks the carbonyl carbon of 2-chlorobenzoyl chloride.
Reaction Scheme:
Route Selection Matrix
For large-scale production, the choice of solvent and catalyst is pivotal.
| Feature | Route A: Acetone Reflux (Traditional) | Route B: Toluene/PEG-400 (Recommended) |
| Mechanism | Homogeneous/Heterogeneous mix | Solid-Liquid Phase Transfer Catalysis |
| Reaction Time | 2–4 Hours | 45–90 Minutes |
| Solvent Handling | High flammability; difficult to dry completely. | Toluene is easily dried (azeotrope) and recyclable. |
| Workup | Filtration of salts; solvent strip. | Filtration of salts; solvent strip. |
| Scalability | Moderate (Acetone volume efficiency is low). | High (Toluene supports higher concentrations). |
| Moisture Risk | High (Acetone is hygroscopic). | Low (Toluene is hydrophobic). |
Recommendation: Route B (SL-PTC) is superior for scale-up >100g due to better moisture control and reaction kinetics. However, Route A is detailed below for facilities lacking PTC experience or specific solvent restrictions.
Mechanistic Insight & Pathway[1]
Understanding the mechanism is crucial for troubleshooting low yields. The reaction competes with hydrolysis (if water is present) and dimerization (if overheated).
Figure 1: Reaction mechanism highlighting the critical path and potential hydrolysis side reaction.
Safety & Hazard Analysis (Critical)
-
Lachrymator: 2-Chlorobenzoyl isothiocyanate is a potent lachrymator. All operations must occur in a functioning fume hood or closed reactor system.
-
Hydrolysis: Contact with moisture releases HCl and 2-chlorobenzamide.
-
Toxicity: Thiocyanate salts can release cyanide gas if exposed to strong acids; however, in this reaction, the byproduct is Ammonium Chloride. Ensure no strong mineral acids are introduced.
Detailed Protocol: SL-PTC Method (Recommended)
Scale: 1.0 Mole (approx. 200g output) Expected Yield: 92–96% Purity: >97% (by GC/titration)
Materials
-
Substrate: 2-Chlorobenzoyl chloride (175.0 g, 1.0 mol)
-
Reagent: Ammonium Thiocyanate (83.7 g, 1.1 mol) - Must be dried at 100°C for 2 hours prior to use.
-
Catalyst: PEG-400 (Polyethylene Glycol 400) - 5.0 mol% (approx. 20 g)
-
Solvent: Toluene (anhydrous, 800 mL)
Step-by-Step Methodology
-
Reactor Setup: Equip a 2L jacketed reactor with an overhead mechanical stirrer, internal thermometer, reflux condenser (with CaCl₂ drying tube or N₂ line), and a pressure-equalizing addition funnel.
-
Solvent & Salt Charge: Charge Toluene (800 mL), dried Ammonium Thiocyanate (83.7 g), and PEG-400 (20 g) into the reactor.
-
Activation: Stir the suspension vigorously (400 RPM) at room temperature for 15 minutes to disperse the solid salt and catalyst.
-
Controlled Addition:
-
Load 2-Chlorobenzoyl chloride into the addition funnel.
-
Add dropwise over 45 minutes.
-
Critical Control Point: The reaction is slightly exothermic.[1] Maintain internal temperature <40°C.
-
-
Reaction Phase:
-
Heat the mixture to 60°C.
-
Stir for 60–90 minutes.
-
IPC (In-Process Control): Take an aliquot, filter, and check by TLC (Hexane/EtOAc 8:2) or GC.[2] Look for the disappearance of the acid chloride peak.
-
-
Workup (Filtration):
-
Cool the mixture to 20°C.
-
Filter the reaction mixture through a sintered glass funnel (or filter press for larger scales) to remove the precipitated Ammonium Chloride (NH₄Cl).
-
Wash the filter cake with 100 mL dry Toluene to recover entrained product.
-
-
Isolation:
-
Concentrate the clear yellow filtrate under reduced pressure (Rotavap: 50°C bath, <20 mbar) to remove Toluene.
-
Result: A yellow to orange oil which may solidify upon standing (2-Chlorobenzoyl isothiocyanate).
-
Purification (Optional)
If high purity (>99%) is required for analytics:
-
Vacuum Distillation: BP 110–115°C @ 1–2 mmHg. Note: Distill rapidly to avoid thermal decomposition.
-
Crystallization: If solid, recrystallize from dry Hexane/Heptane.
Process Flow Diagram
Figure 2: Unit operation flow for the isolation of 2-chlorobenzoyl isothiocyanate.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (<80%) | Wet reagents (Hydrolysis). | Dry NH₄SCN overnight; use Karl-Fischer titrated solvent. |
| Product is Red/Dark | Polymerization or decomposition. | Reduce reaction temperature; ensure N₂ atmosphere; reduce reaction time. |
| Incomplete Conversion | Poor phase transfer. | Increase agitation speed (RPM); ensure PEG-400 is not degraded. |
| Solid Precipitate in Product | Salt breakthrough. | Use a finer filter aid (Celite) during filtration. |
References
-
BenchChem. (2025).[2][3][4] Application Notes and Protocols: Preparation of Benzoyl Isothiocyanate for Thiourea Synthesis.[4] Retrieved from
-
ChemicalBook. (n.d.). Synthesis of Benzoyl isothiocyanate from Potassium thiocyanate and Benzoyl chloride.[4] Retrieved from
- Wei, T., et al. (1998). Synthesis of N-Aroyl-N'-hydroxyethyl (Hydroxyphenyl) Thiourea Derivatives under the Condition of Phase Transfer Catalysis. Synthetic Communications, 28(15).
-
Organic Syntheses. (1955). Benzoyl Isothiocyanate.[1][3][4][5][6][7][8] Coll. Vol. 3, p.735. (Classic Acetone Method).
Sources
- 1. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. 2-CHLOROBENZOYL ISOTHIOCYANATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Buy 2-Chlorobenzoyl isothiocyanate (EVT-2867500) | 5067-90-3 [evitachem.com]
derivatization of amines with 2-Chlorobenzoyl isothiocyanate
Application Note: High-Sensitivity Analysis of Amines via 2-Chlorobenzoyl Isothiocyanate (CBIT) Derivatization
Executive Summary
This guide details the protocol for derivatizing primary and secondary amines using 2-Chlorobenzoyl isothiocyanate (CBIT) . While Phenyl isothiocyanate (PITC) and Dansyl Chloride are standard reagents, CBIT offers distinct advantages for complex biological matrices. The presence of the ortho-chloro group and the benzoyl moiety provides three critical benefits:
-
Enhanced Lipophilicity: Significantly increases retention of polar biogenic amines on C18 columns, resolving peak overlapping near the void volume.
-
Isotopic Signature: The naturally occurring
Cl isotope provides a distinct mass spectral signature (M and M+2 peaks), aiding in the confirmation of derivative identity in LC-MS workflows. -
Reaction Kinetics: The electron-withdrawing benzoyl group activates the isothiocyanate, allowing for milder reaction conditions compared to standard alkyl isothiocyanates.
Chemical Basis & Mechanism[1]
The derivatization relies on the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group. Unlike standard Edman degradation reagents, the carbonyl group adjacent to the isothiocyanate in CBIT increases the electrophilicity, accelerating the reaction.
Reaction Scheme
The reaction proceeds in a mildly alkaline environment (pH 8.0–9.5) to ensure the amine is in its free base (nucleophilic) form.
-
Activation: The amine attacks the central carbon of the –N=C=S group.
-
Formation: A stable N-(2-chlorobenzoyl)-N'-substituted thiourea is formed.
-
Properties: The resulting thiourea is UV-active (
nm) and ionizes readily in ESI+ mode.
Figure 1: Reaction pathway for the formation of thiourea derivatives using CBIT.
Experimental Protocol
Safety Note: CBIT is a lachrymator and irritant. Perform all steps in a fume hood.
Reagents & Preparation
-
Derivatizing Reagent: 10 mM 2-Chlorobenzoyl isothiocyanate in Acetonitrile (ACN). Prepare fresh daily.
-
Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer (pH 9.0).
-
Quenching Reagent: 100 mM Diethylamine or Butylamine in ACN (optional, to scavenge excess reagent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (LC-MS grade).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve amine standards or extract biological samples into a compatible solvent (e.g., 0.1 M HCl).
-
Crucial: If the sample is acidic, it must be neutralized by the buffer in the next step.
-
-
Derivatization Reaction:
-
In a 1.5 mL HPLC vial, combine:
-
100 µL Sample Solution
-
100 µL Carbonate Buffer (pH 9.0)
-
-
Vortex for 10 seconds.
-
Add 200 µL CBIT Reagent (10 mM in ACN).
-
Vortex immediately.
-
Incubate: 30°C for 20 minutes (or Room Temp for 45 mins). Note: Extreme heat is unnecessary due to the high reactivity of the benzoyl isothiocyanate group.
-
-
Quenching (Recommended for MS):
-
Add 20 µL of Quenching Reagent.
-
Incubate for 5 minutes. This converts excess CBIT into a known peak that elutes away from analytes, preventing column fouling.
-
-
Cleanup & Injection:
-
Filter through a 0.22 µm PTFE filter.
-
Inject 5–10 µL into the HPLC/LC-MS system.
-
Figure 2: Operational workflow for amine derivatization.
Analytical Conditions & Validation
HPLC Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Flow Rate: 0.3 mL/min.
-
Detection: UV @ 254 nm (primary) and 280 nm (secondary).
-
Gradient:
-
0–2 min: 5% B (Isocratic hold for polar impurities)
-
2–15 min: 5%
95% B (Linear gradient) -
15–18 min: 95% B (Wash)
-
Mass Spectrometry Settings (ESI+)
-
Mode: Positive Ionization.
-
Target Ions: Look for
. -
Validation Check: Verify the presence of the chlorine isotope pattern. The intensity of the M+2 peak should be approximately 32% of the M peak (characteristic of
Cl).
Comparative Performance Data
| Feature | 2-Chlorobenzoyl ITC (CBIT) | Phenyl ITC (PITC) | Dansyl Chloride |
| Reactivity | High (Mild conditions) | Moderate (Requires heat) | Moderate (Slow, requires heat) |
| Stability | High (Thiourea) | High (Thiourea) | High (Sulfonamide) |
| MS Sensitivity | Excellent (High ionization efficiency) | Good | Excellent |
| Selectivity | High (Cl group aids isomer separation) | Moderate | Moderate |
| Mass Defect | Yes (Chlorine signature) | No | No |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Small Peaks | pH too low (< 8.0). | Ensure buffer capacity is sufficient to neutralize acidic samples. Check pH with strips. |
| Precipitation | High concentration of reagent in aqueous buffer. | Increase the ratio of ACN in the reaction mixture (maintain at least 50% organic solvent). |
| Multiple Peaks per Analyte | Incomplete reaction or formation of bis-derivatives (for diamines). | Increase reagent molar excess (at least 50-fold excess over amines). Increase reaction time. |
| Reagent Peak Interference | Excess CBIT co-eluting. | Use the quenching step (butylamine) to shift the reagent peak to a later retention time. |
References
-
Determination of Biogenic Amines in Agricultural Products. (2021). National Institutes of Health (PMC). Validated HPLC methods for amine analysis.
-
Derivatization of Isothiocyanates and their Reactive Adducts. (2015). Phytochemistry / NIH. Discusses the stability and formation of thiourea derivatives.
-
Reaction Mechanism of Isothiocyanates with Amines. (2025). BenchChem.[1] Detailed mechanistic insight into nucleophilic addition.
-
Comparative Evaluation of PITC Derivatization. (2025). NIH / Metabolomics. Comparison of isothiocyanate derivatization vs. dilute-and-shoot methods.
Sources
Application Notes and Protocols: The Use of 2-Chlorobenzoyl Isothiocyanate in Peptide Chemistry
Introduction: A Versatile Reagent for Peptide Modification and Analysis
In the landscape of peptide chemistry, isothiocyanates represent a class of reagents with significant utility, primarily due to their chemoselective reactivity towards primary amines. The most renowned member of this family is phenyl isothiocyanate (PITC), the cornerstone of the Edman degradation for N-terminal sequencing. However, the modular nature of the isothiocyanate scaffold allows for the introduction of various substituents to fine-tune reactivity and introduce specific analytical handles. This guide focuses on 2-Chlorobenzoyl isothiocyanate, an aroyl isothiocyanate that, while less conventional than PITC, offers a unique set of properties for applications in peptide sequencing, derivatization, and synthesis.
The 2-Chlorobenzoyl isothiocyanate molecule combines the reactivity of the isothiocyanate group (-N=C=S) with the steric and electronic influences of a 2-chlorobenzoyl moiety. The electron-withdrawing nature of the acyl group and the chlorine atom can modulate the electrophilicity of the isothiocyanate carbon, influencing reaction kinetics with the nucleophilic amino groups of peptides. This guide provides a comprehensive overview of the synthesis of this reagent and its practical applications, complete with detailed protocols grounded in established chemical principles.
Part 1: Synthesis of 2-Chlorobenzoyl Isothiocyanate
The most direct and common method for synthesizing aroyl isothiocyanates is through the reaction of the corresponding aroyl chloride with a thiocyanate salt. This method is efficient and avoids the use of highly toxic reagents like thiophosgene.[1] The synthesis of 2-Chlorobenzoyl isothiocyanate proceeds via the nucleophilic substitution of the chloride on 2-chlorobenzoyl chloride by the thiocyanate anion.
Protocol 1: Synthesis of 2-Chlorobenzoyl Isothiocyanate
Causality: This one-pot reaction leverages the high reactivity of the acid chloride. The thiocyanate salt, typically ammonium or sodium thiocyanate, acts as the sulfur and nitrogen source for the isothiocyanate group. The reaction is driven by the formation of a stable salt byproduct (e.g., ammonium chloride), which often precipitates from the reaction mixture.[2][3] Anhydrous acetone or acetonitrile is used as the solvent because it readily dissolves the reactants but not necessarily the inorganic salt byproduct, facilitating separation.[2]
Step-by-Step Methodology:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 1.1 equivalents of ammonium thiocyanate in anhydrous acetone (approx. 10 mL per gram of thiocyanate).
-
Reaction: With vigorous stirring, add a solution of 1.0 equivalent of 2-chlorobenzoyl chloride in anhydrous acetone dropwise from the dropping funnel over 30-60 minutes. The reaction is exothermic, and a white precipitate of ammonium chloride will form.[3]
-
Completion: After the addition is complete, gently reflux the mixture for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture under vacuum to remove the precipitated ammonium chloride. Wash the precipitate with a small amount of fresh anhydrous acetone.
-
Isolation: The filtrate contains the 2-Chlorobenzoyl isothiocyanate. The solvent can be removed under reduced pressure to yield the crude product.
-
Purification & Storage: The resulting 2-Chlorobenzoyl isothiocyanate can be used directly in solution for subsequent reactions or purified further by vacuum distillation if required. The compound should be stored under anhydrous conditions to prevent hydrolysis.
Part 2: Application in N-Terminal Peptide Sequencing (An Adapted Edman Degradation)
The Edman degradation is a cornerstone of protein and peptide analysis, allowing for the stepwise removal and identification of N-terminal amino acids.[4] The process relies on the reaction of an isothiocyanate with the N-terminal α-amino group, followed by acid-catalyzed cleavage to release a derivatized amino acid, which can be identified chromatographically. While PITC is the standard reagent, 2-Chlorobenzoyl isothiocyanate can be employed in a similar fashion. The resulting 2-chlorobenzoylthiohydantoin (CBTH) amino acid derivatives will have distinct retention times in HPLC compared to the standard phenylthiohydantoin (PTH) derivatives, potentially offering alternative chromatographic selectivity.
Mechanism: The Edman Cycle with 2-Chlorobenzoyl Isothiocyanate
The reaction proceeds in three main stages: coupling, cleavage, and conversion.
-
Coupling: Under basic conditions (pH > 8), the unprotonated N-terminal amino group of the peptide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form a 2-chlorobenzoylthiocarbamoyl (CBTC) peptide.[5]
-
Cleavage: In the presence of anhydrous acid (e.g., trifluoroacetic acid), the sulfur atom of the thiourea linkage attacks the carbonyl carbon of the first peptide bond. This intramolecular cyclization cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact.
-
Conversion: The unstable thiazolinone derivative is subsequently treated with aqueous acid and heat to rearrange into the more stable 2-chlorobenzoylthiohydantoin (CBTH) amino acid, which is then identified by HPLC or mass spectrometry.
Sources
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014087431A1 - One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents [patents.google.com]
- 3. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Chlorobenzoyl Isothiocyanate as a Pivotal Intermediate in the Synthesis of Pharmacologically Active Thioureas
Foreword: The Strategic Role of 2-Chlorobenzoyl Isothiocyanate in Medicinal Chemistry
In the landscape of modern drug discovery, the efficient construction of novel molecular scaffolds with diverse biological activities is paramount. Among the myriad of reactive intermediates, acyl isothiocyanates stand out for their versatile reactivity, particularly in the synthesis of N-acyl thiourea derivatives. This guide focuses on a specific and highly useful synthon: 2-Chlorobenzoyl Isothiocyanate . Its unique electronic and steric properties, conferred by the ortho-chloro substitution on the benzoyl ring, make it a valuable precursor for a range of compounds with significant pharmacological potential.
Thiourea derivatives are a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The N-benzoyl thiourea scaffold, in particular, has attracted considerable attention due to its structural resemblance to known bioactive molecules and its capacity for forming hydrogen bonds and coordinating with metallic cofactors in various enzymes.[2]
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It provides not only detailed, field-tested protocols for the synthesis and application of 2-chlorobenzoyl isothiocyanate but also delves into the underlying chemical principles that govern its reactivity. The aim is to equip scientists with the practical knowledge and theoretical understanding necessary to leverage this powerful intermediate in the quest for new therapeutic agents.
Physicochemical and Reactive Profile of 2-Chlorobenzoyl Isothiocyanate
A thorough understanding of the starting material is critical for successful and reproducible synthesis. 2-Chlorobenzoyl isothiocyanate (C₈H₄ClNOS) is a yellowish liquid at room temperature, soluble in common organic solvents like acetone, dichloromethane, and ethyl acetate.[3] Its key reactive feature is the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S).
Key Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄ClNOS | [3] |
| Appearance | Yellowish liquid | [3] |
| Boiling Point | ~250 °C (decomposes) | [3] |
| Stability | Relatively stable under anhydrous conditions; moisture-sensitive. | [3][4] |
| Reactivity | Highly reactive towards nucleophiles. | [3] |
The electrophilicity of the isothiocyanate carbon is enhanced by the electron-withdrawing nature of the adjacent 2-chlorobenzoyl group. This makes it highly susceptible to nucleophilic attack by primary and secondary amines, alcohols, and other nucleophiles, leading to the formation of substituted thioureas and thiocarbamates, respectively.[3] The ortho-chloro substituent also introduces steric hindrance, which can influence the regioselectivity of certain reactions and the conformational preferences of the final products.
Safety and Handling:
2-Chlorobenzoyl isothiocyanate and its precursor, 2-chlorobenzoyl chloride, are hazardous materials that must be handled with appropriate safety precautions. They are corrosive, toxic if swallowed, and can cause severe skin and eye damage.[4][5] All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[4][5] These reagents are also moisture-sensitive; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) and the use of anhydrous solvents and glassware are essential for preventing hydrolysis and ensuring reactivity.[3][4]
Synthetic Protocols: From Precursor to Bioactive Scaffolds
The following protocols provide detailed, step-by-step procedures for the synthesis of 2-chlorobenzoyl isothiocyanate and its subsequent conversion to N-aryl-N'-(2-chlorobenzoyl)thiourea derivatives. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 2.1: In Situ Generation of 2-Chlorobenzoyl Isothiocyanate
This protocol details the synthesis of 2-chlorobenzoyl isothiocyanate from 2-chlorobenzoyl chloride and ammonium thiocyanate. The isothiocyanate is typically generated and used in situ for subsequent reactions due to its sensitivity to moisture.[6]
Materials:
-
2-Chlorobenzoyl chloride (1 equivalent)
-
Ammonium thiocyanate (NH₄SCN) (1 equivalent)
-
Anhydrous acetone
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Calcium chloride drying tube
Procedure:
-
To a round-bottom flask containing anhydrous acetone, add ammonium thiocyanate (1 equivalent).
-
Stir the suspension at room temperature for 10-15 minutes to ensure good dispersion.
-
Slowly add 2-chlorobenzoyl chloride (1 equivalent) to the stirred suspension.
-
Upon addition, the reaction mixture will typically turn yellow. Heat the mixture to reflux and maintain for 30-60 minutes. The formation of a white precipitate (ammonium chloride) will be observed.
-
After the reflux period, cool the reaction mixture to room temperature.
-
The resulting yellow solution containing 2-chlorobenzoyl isothiocyanate is typically filtered to remove the ammonium chloride precipitate and the filtrate is used directly in the next step without isolation.
Protocol 2.2: Synthesis of N-Aryl-N'-(2-chlorobenzoyl)thiourea Derivatives
This protocol describes the reaction of the in situ generated 2-chlorobenzoyl isothiocyanate with various aromatic amines to yield the corresponding thiourea derivatives.[6][7]
Materials:
-
Filtrate from Protocol 2.1 (containing 2-chlorobenzoyl isothiocyanate)
-
Substituted aromatic amine (1 equivalent)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
To the filtered solution of 2-chlorobenzoyl isothiocyanate from Protocol 2.1, add the desired substituted aromatic amine (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of crushed ice with stirring.
-
A solid precipitate of the N-aryl-N'-(2-chlorobenzoyl)thiourea derivative will form.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the pure thiourea derivative.
-
Dry the purified product in a vacuum oven. Characterize the final product by FT-IR, ¹H NMR, ¹³C NMR, and melting point analysis.
Mechanistic Insights and Workflow Visualization
The core reaction in the synthesis of N-acyl thioureas is the nucleophilic addition of an amine to the electrophilic carbon of the isothiocyanate group.[6] This reaction proceeds through a stepwise mechanism.
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of the amine attacks the central carbon atom of the isothiocyanate. This is followed by a proton transfer to the nitrogen atom of the isothiocyanate, leading to the formation of the stable thiourea product. The overall process is thermodynamically favorable.[8]
Caption: Mechanism of Thiourea Formation.
Experimental Workflow
The overall synthetic strategy is a straightforward and efficient two-step, one-pot process.
Caption: Overall Synthetic Workflow.
Representative Data for Synthesized N-Aryl-N'-(2-chlorobenzoyl)thiourea Derivatives
The following table summarizes the results from the synthesis of a series of N-aryl-N'-(2-chlorobenzoyl)thiourea derivatives, demonstrating the versatility of the described protocol.
| Entry | Aromatic Amine | Product | Yield (%) | M.p. (°C) | Reference |
| 1 | Aniline | N-phenyl-N'-(2-chlorobenzoyl)thiourea | 85 | 138-140 | [7] |
| 2 | 4-Chloroaniline | N-(4-chlorophenyl)-N'-(2-chlorobenzoyl)thiourea | 92 | 154-156 | [7] |
| 3 | 4-Methylaniline | N-(4-methylphenyl)-N'-(2-chlorobenzoyl)thiourea | 88 | 142-144 | [7] |
| 4 | 4-Methoxyaniline | N-(4-methoxyphenyl)-N'-(2-chlorobenzoyl)thiourea | 90 | 148-150 | [7] |
| 5 | 2-Aminopyridine | N-(2-pyridyl)-N'-(2-chlorobenzoyl)thiourea | 82 | 160-162 | [7] |
Conclusion and Future Outlook
2-Chlorobenzoyl isothiocyanate is a highly effective intermediate for the synthesis of a diverse library of N-acyl thiourea derivatives. The protocols outlined in this guide are robust, reproducible, and adaptable for various aromatic and heterocyclic amines. The resulting thiourea compounds serve as promising scaffolds for further elaboration in drug discovery programs, particularly in the development of new antimicrobial, anti-inflammatory, and anticancer agents. Future work in this area could involve the expansion of the amine scope to include more complex, drug-like fragments and the exploration of the synthesized compounds in a wider range of biological assays to fully elucidate their therapeutic potential.
References
-
Zhang, Y., Wei, T., & Wang, L. (1997). Phase-Transfer-Catalyzed Synthesis Of N-Aryl-N′-(2-chlorobenzoyl)-thiourea Derivatives. Synthetic Communications, 27(5), 751-756. Available from: [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). Beilstein Journal of Organic Chemistry, 13, 1754-1765. Available from: [Link]
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2022). Molecules, 27(21), 7247. Available from: [Link]
- Process for the production of 2-thiocyanomethylthiobenzothiazole. (1991). Google Patents. US5073638A.
-
Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. (2000). Journal of Agricultural and Food Chemistry, 48(8), 3572-3578. Available from: [Link]
- Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof. (2013). Google Patents. US8592603B2.
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). Molecules, 29(10), 2341. Available from: [Link]
- New process for the preparation of thiourea derivatives. (1965). Google Patents. US3188312A.
-
Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. (2023). Iraqi Journal of Science, 64(1), 1-12. Available from: [Link]
-
Mechanistic Study on the Formation of Compounds from Thioureas. (2017). ResearchGate. Available from: [Link]
-
Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. (2000). PubMed. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules, 29(5), 1106. Available from: [Link]
-
An Efficient, Facial and Green Synthesis of Substituted Thiourea. (2011). Asian Journal of Chemistry, 23(11), 4945-4947. Available from: [Link]
-
Reaction of Fluorescein-Isothiocynate with Proteins and Amino Acids: II. Preparation of Fluorescein-Thiohydantoin Amino Acids and Their Thin-layer Chromatography. (1969). Journal of the Chinese Chemical Society, 16(4), 175-182. Available from: [Link]
- Novel isocyanate and isothiocyanate compounds for cancer treatment. (2013). Google Patents. WO2013041204A1.
-
Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways. (2000). The Journal of Organic Chemistry, 65(22), 7438-7447. Available from: [Link]
- Pharmaceutical co-crystal compositions. (2011). Google Patents. US7927613B2.
-
Chemical Properties of 2-Chlorophenyl isothiocyanate (CAS 2740-81-0). (n.d.). Cheméo. Retrieved from: [Link]
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2023). Molecules, 28(23), 7881. Available from: [Link]
-
Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved from: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Chemistry, 6(1), 25. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]
- 3. Buy 2-Chlorobenzoyl isothiocyanate (EVT-2867500) | 5067-90-3 [evitachem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. mdpi.com [mdpi.com]
- 7. Sci-Hub. Phase-Transfer-Catalyzed Synthesis Of N-Aryl-N′-(2-chlorobenzoyl)-thiourea Derivatives / Synthetic Communications, 1997 [sci-hub.ru]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Application Notes & Protocols: 2-Chlorobenzoyl Isothiocyanate as a Pivotal Intermediate in the Synthesis of Pharmacologically Active Thioureas
Foreword: The Strategic Role of 2-Chlorobenzoyl Isothiocyanate in Medicinal Chemistry
In the landscape of modern drug discovery, the efficient construction of novel molecular scaffolds with diverse biological activities is paramount. Among the myriad of reactive intermediates, acyl isothiocyanates stand out for their versatile reactivity, particularly in the synthesis of N-acyl thiourea derivatives. This guide focuses on a specific and highly useful synthon: 2-Chlorobenzoyl Isothiocyanate . Its unique electronic and steric properties, conferred by the ortho-chloro substitution on the benzoyl ring, make it a valuable precursor for a range of compounds with significant pharmacological potential.
Thiourea derivatives are a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The N-benzoyl thiourea scaffold, in particular, has attracted considerable attention due to its structural resemblance to known bioactive molecules and its capacity for forming hydrogen bonds and coordinating with metallic cofactors in various enzymes.[2]
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It provides not only detailed, field-tested protocols for the synthesis and application of 2-chlorobenzoyl isothiocyanate but also delves into the underlying chemical principles that govern its reactivity. The aim is to equip scientists with the practical knowledge and theoretical understanding necessary to leverage this powerful intermediate in the quest for new therapeutic agents.
Physicochemical and Reactive Profile of 2-Chlorobenzoyl Isothiocyanate
A thorough understanding of the starting material is critical for successful and reproducible synthesis. 2-Chlorobenzoyl isothiocyanate (C₈H₄ClNOS) is a yellowish liquid at room temperature, soluble in common organic solvents like acetone, dichloromethane, and ethyl acetate.[3] Its key reactive feature is the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S).
Key Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄ClNOS | [3] |
| Appearance | Yellowish liquid | [3] |
| Boiling Point | ~250 °C (decomposes) | [3] |
| Stability | Relatively stable under anhydrous conditions; moisture-sensitive. | [3][4] |
| Reactivity | Highly reactive towards nucleophiles. | [3] |
The electrophilicity of the isothiocyanate carbon is enhanced by the electron-withdrawing nature of the adjacent 2-chlorobenzoyl group. This makes it highly susceptible to nucleophilic attack by primary and secondary amines, alcohols, and other nucleophiles, leading to the formation of substituted thioureas and thiocarbamates, respectively.[3] The ortho-chloro substituent also introduces steric hindrance, which can influence the regioselectivity of certain reactions and the conformational preferences of the final products.
Safety and Handling:
2-Chlorobenzoyl isothiocyanate and its precursor, 2-chlorobenzoyl chloride, are hazardous materials that must be handled with appropriate safety precautions. They are corrosive, toxic if swallowed, and can cause severe skin and eye damage.[4][5] All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[4][5] These reagents are also moisture-sensitive; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) and the use of anhydrous solvents and glassware are essential for preventing hydrolysis and ensuring reactivity.[3][4]
Synthetic Protocols: From Precursor to Bioactive Scaffolds
The following protocols provide detailed, step-by-step procedures for the synthesis of 2-chlorobenzoyl isothiocyanate and its subsequent conversion to N-aryl-N'-(2-chlorobenzoyl)thiourea derivatives. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 2.1: In Situ Generation of 2-Chlorobenzoyl Isothiocyanate
This protocol details the synthesis of 2-chlorobenzoyl isothiocyanate from 2-chlorobenzoyl chloride and ammonium thiocyanate. The isothiocyanate is typically generated and used in situ for subsequent reactions due to its sensitivity to moisture.[6]
Materials:
-
2-Chlorobenzoyl chloride (1 equivalent)
-
Ammonium thiocyanate (NH₄SCN) (1 equivalent)
-
Anhydrous acetone
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Calcium chloride drying tube
Procedure:
-
To a round-bottom flask containing anhydrous acetone, add ammonium thiocyanate (1 equivalent).
-
Stir the suspension at room temperature for 10-15 minutes to ensure good dispersion.
-
Slowly add 2-chlorobenzoyl chloride (1 equivalent) to the stirred suspension.
-
Upon addition, the reaction mixture will typically turn yellow. Heat the mixture to reflux and maintain for 30-60 minutes. The formation of a white precipitate (ammonium chloride) will be observed.
-
After the reflux period, cool the reaction mixture to room temperature.
-
The resulting yellow solution containing 2-chlorobenzoyl isothiocyanate is typically filtered to remove the ammonium chloride precipitate and the filtrate is used directly in the next step without isolation.
Protocol 2.2: Synthesis of N-Aryl-N'-(2-chlorobenzoyl)thiourea Derivatives
This protocol describes the reaction of the in situ generated 2-chlorobenzoyl isothiocyanate with various aromatic amines to yield the corresponding thiourea derivatives.[6][7]
Materials:
-
Filtrate from Protocol 2.1 (containing 2-chlorobenzoyl isothiocyanate)
-
Substituted aromatic amine (1 equivalent)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
To the filtered solution of 2-chlorobenzoyl isothiocyanate from Protocol 2.1, add the desired substituted aromatic amine (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of crushed ice with stirring.
-
A solid precipitate of the N-aryl-N'-(2-chlorobenzoyl)thiourea derivative will form.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the pure thiourea derivative.
-
Dry the purified product in a vacuum oven. Characterize the final product by FT-IR, ¹H NMR, ¹³C NMR, and melting point analysis.
Mechanistic Insights and Workflow Visualization
The core reaction in the synthesis of N-acyl thioureas is the nucleophilic addition of an amine to the electrophilic carbon of the isothiocyanate group.[6] This reaction proceeds through a stepwise mechanism.
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of the amine attacks the central carbon atom of the isothiocyanate. This is followed by a proton transfer to the nitrogen atom of the isothiocyanate, leading to the formation of the stable thiourea product. The overall process is thermodynamically favorable.[8]
Caption: Mechanism of Thiourea Formation.
Experimental Workflow
The overall synthetic strategy is a straightforward and efficient two-step, one-pot process.
Caption: Overall Synthetic Workflow.
Representative Data for Synthesized N-Aryl-N'-(2-chlorobenzoyl)thiourea Derivatives
The following table summarizes the results from the synthesis of a series of N-aryl-N'-(2-chlorobenzoyl)thiourea derivatives, demonstrating the versatility of the described protocol.
| Entry | Aromatic Amine | Product | Yield (%) | M.p. (°C) | Reference |
| 1 | Aniline | N-phenyl-N'-(2-chlorobenzoyl)thiourea | 85 | 138-140 | [7] |
| 2 | 4-Chloroaniline | N-(4-chlorophenyl)-N'-(2-chlorobenzoyl)thiourea | 92 | 154-156 | [7] |
| 3 | 4-Methylaniline | N-(4-methylphenyl)-N'-(2-chlorobenzoyl)thiourea | 88 | 142-144 | [7] |
| 4 | 4-Methoxyaniline | N-(4-methoxyphenyl)-N'-(2-chlorobenzoyl)thiourea | 90 | 148-150 | [7] |
| 5 | 2-Aminopyridine | N-(2-pyridyl)-N'-(2-chlorobenzoyl)thiourea | 82 | 160-162 | [7] |
Conclusion and Future Outlook
2-Chlorobenzoyl isothiocyanate is a highly effective intermediate for the synthesis of a diverse library of N-acyl thiourea derivatives. The protocols outlined in this guide are robust, reproducible, and adaptable for various aromatic and heterocyclic amines. The resulting thiourea compounds serve as promising scaffolds for further elaboration in drug discovery programs, particularly in the development of new antimicrobial, anti-inflammatory, and anticancer agents. Future work in this area could involve the expansion of the amine scope to include more complex, drug-like fragments and the exploration of the synthesized compounds in a wider range of biological assays to fully elucidate their therapeutic potential.
References
-
Zhang, Y., Wei, T., & Wang, L. (1997). Phase-Transfer-Catalyzed Synthesis Of N-Aryl-N′-(2-chlorobenzoyl)-thiourea Derivatives. Synthetic Communications, 27(5), 751-756. Available from: [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). Beilstein Journal of Organic Chemistry, 13, 1754-1765. Available from: [Link]
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2022). Molecules, 27(21), 7247. Available from: [Link]
- Process for the production of 2-thiocyanomethylthiobenzothiazole. (1991). Google Patents. US5073638A.
-
Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. (2000). Journal of Agricultural and Food Chemistry, 48(8), 3572-3578. Available from: [Link]
- Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof. (2013). Google Patents. US8592603B2.
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). Molecules, 29(10), 2341. Available from: [Link]
- New process for the preparation of thiourea derivatives. (1965). Google Patents. US3188312A.
-
Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. (2023). Iraqi Journal of Science, 64(1), 1-12. Available from: [Link]
-
Mechanistic Study on the Formation of Compounds from Thioureas. (2017). ResearchGate. Available from: [Link]
-
Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. (2000). PubMed. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules, 29(5), 1106. Available from: [Link]
-
An Efficient, Facial and Green Synthesis of Substituted Thiourea. (2011). Asian Journal of Chemistry, 23(11), 4945-4947. Available from: [Link]
-
Reaction of Fluorescein-Isothiocynate with Proteins and Amino Acids: II. Preparation of Fluorescein-Thiohydantoin Amino Acids and Their Thin-layer Chromatography. (1969). Journal of the Chinese Chemical Society, 16(4), 175-182. Available from: [Link]
- Novel isocyanate and isothiocyanate compounds for cancer treatment. (2013). Google Patents. WO2013041204A1.
-
Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways. (2000). The Journal of Organic Chemistry, 65(22), 7438-7447. Available from: [Link]
- Pharmaceutical co-crystal compositions. (2011). Google Patents. US7927613B2.
-
Chemical Properties of 2-Chlorophenyl isothiocyanate (CAS 2740-81-0). (n.d.). Cheméo. Retrieved from: [Link]
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2023). Molecules, 28(23), 7881. Available from: [Link]
-
Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved from: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Chemistry, 6(1), 25. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]
- 3. Buy 2-Chlorobenzoyl isothiocyanate (EVT-2867500) | 5067-90-3 [evitachem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. mdpi.com [mdpi.com]
- 7. Sci-Hub. Phase-Transfer-Catalyzed Synthesis Of N-Aryl-N′-(2-chlorobenzoyl)-thiourea Derivatives / Synthetic Communications, 1997 [sci-hub.ru]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Chlorobenzoyl Isothiocyanate
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Side Reactions & Purity Optimization
Executive Summary
2-Chlorobenzoyl isothiocyanate is a pivotal electrophilic intermediate, primarily used to synthesize benzoylthioureas (privileged scaffolds in drug discovery for anticancer and antimicrobial agents). Its synthesis, typically involving the reaction of 2-chlorobenzoyl chloride with a thiocyanate salt (KSCN or NH₄SCN), is deceptively simple.
In practice, this reaction is a "race" between the desired rearrangement and fatal side reactions like hydrolysis and isomerization. This guide moves beyond standard protocols to address the why and how of failure modes, ensuring you isolate high-purity material.
Module 1: The "White Precipitate" Anomaly (Hydrolysis)
User Query: "I followed the protocol using acetone as a solvent. Halfway through, a white solid precipitated out. Is this my product?"
Diagnosis: No. 2-Chlorobenzoyl isothiocyanate is typically a yellow-to-orange oil or a low-melting solid that remains soluble in acetone. The white solid is almost certainly 2-chlorobenzamide , a "dead-end" byproduct caused by moisture.
Technical Explanation: Acyl isothiocyanates are "hard" electrophiles. While they are designed to react with amines (to form thioureas), they are highly susceptible to attack by water.
-
Mechanism: Water attacks the carbonyl carbon (or the isothiocyanate carbon, though carbonyl is faster in acyl species).
-
Degradation: The unstable intermediate decarboxylates/desulfurizes, releasing COS (Carbonyl sulfide) and leaving behind the insoluble amide.
-
Reaction:
-
Corrective Protocol:
-
Solvent Integrity: Acetone is hygroscopic. Use anhydrous acetone (dried over molecular sieves, 3Å or 4Å) strictly.
-
Atmosphere: Conduct the reaction under a nitrogen or argon blanket.
-
Reagent Check: Ammonium thiocyanate (NH₄SCN) is hygroscopic. Dry it in a vacuum oven at 40-50°C before use if it has clumped.
Module 2: Spectral Confusion (Isomerization)
User Query: "My IR spectrum shows a sharp peak at 2175 cm⁻¹, but literature says I should look for a broad band around 1960 cm⁻¹. Did I make the wrong compound?"
Diagnosis: You likely isolated the Acyl Thiocyanate (kinetic product) instead of the Acyl Isothiocyanate (thermodynamic product), or a mixture of both.
Technical Explanation:
The thiocyanate ion (
-
Kinetic Control (S-Attack): Initially, the "soft" sulfur atom attacks the acyl chloride, forming 2-chlorobenzoyl thiocyanate (
). This species has a sharp, distinct IR stretch ~2175 cm⁻¹. -
Thermodynamic Control (N-Attack/Rearrangement): Over time, or with thermal energy, the molecule rearranges (via a [3,3]-sigmatropic shift or ionization-recombination) to the more stable isothiocyanate form (
). This form exhibits the characteristic broad, intense doublet ~1950–1990 cm⁻¹.
Corrective Protocol:
-
Heat & Time: The rearrangement requires energy. If you ran the reaction at 0°C and quenched immediately, you trapped the thiocyanate.
-
Reflux: Ensure the reaction mixture is refluxed (typically in acetone, ~56°C) for at least 30–60 minutes to drive the rearrangement to completion.
-
Validation: Do not stop the reaction until the IR peak at 2175 cm⁻¹ has disappeared and the 1960 cm⁻¹ band is dominant.
Module 3: The "Ghost" Impurities (Nucleophilic Contamination)
User Query: "My mass spec shows a peak at M+46 or M+60 relative to the expected mass. TLC shows multiple spots."
Diagnosis: You have unintended Thiocarbamates . This is caused by alcohol contamination.
Technical Explanation: Acyl isothiocyanates react violently with alcohols.
-
If you used Ethanol to wash glassware or as a co-solvent: You formed Ethyl N-(2-chlorobenzoyl)thiocarbamate.
-
If you used Technical Grade Acetone : It often contains small amounts of methanol or isopropanol.
Corrective Protocol:
-
Glassware: Oven-dry all glassware. Avoid final rinses with alcohols immediately prior to setup.
-
Solvent Grade: Use HPLC-grade or distilled-in-glass solvents to ensure no alcoholic impurities are present.
Visualizing the Reaction Landscape
The following diagram maps the critical pathways. Note how the "Kinetic Product" can be salvaged, but "Hydrolysis" and "Alcoholysis" are irreversible sinks.
Caption: Reaction energy landscape showing the rearrangement of the kinetic thiocyanate intermediate to the thermodynamic isothiocyanate target, alongside irreversible hydrolysis pathways.
Optimized Synthesis Protocol
This protocol is engineered to minimize the side reactions described above.
Reagents:
-
2-Chlorobenzoyl chloride (1.0 eq)
-
Ammonium thiocyanate (NH₄SCN) (1.1 eq) - Preferred over KSCN for solubility in acetone.
-
Solvent: Anhydrous Acetone (dried over 4Å molecular sieves).
Step-by-Step:
-
Preparation: Flame-dry a 2-neck round bottom flask and cool under Nitrogen flow.
-
Solvation: Dissolve NH₄SCN (1.1 eq) in anhydrous acetone. Stir until fully dissolved.
-
Addition: Add 2-Chlorobenzoyl chloride (1.0 eq) dropwise over 10 minutes at room temperature. Note: The solution may turn turbid immediately due to NH₄Cl precipitation.
-
The Rearrangement Step: Heat the mixture to a gentle reflux (~56°C) for 45–60 minutes.
-
QC Check: Take a 50 µL aliquot, evaporate on a glass slide, and check IR. Look for the disappearance of 1780 cm⁻¹ (Acid chloride C=O) and 2175 cm⁻¹ (Thiocyanate). Confirm strong band at ~1960–1980 cm⁻¹ (-NCS).
-
-
Workup:
-
Cool to Room Temperature.[1]
-
Filter off the white inorganic solid (NH₄Cl). Do not mistake this for amide; NH₄Cl is water-soluble, amide is not.
-
Concentrate the filtrate under reduced pressure (Rotovap) at <40°C.
-
-
Isolation: The residue is your crude 2-Chlorobenzoyl isothiocyanate. Use immediately for the next step (e.g., addition of amine) to avoid degradation.
Troubleshooting Logic Tree
Use this flow to diagnose issues during the experiment.
Caption: Diagnostic logic tree for differentiating between normal salt byproducts, hydrolysis errors, and incomplete rearrangement.
References
-
Reactivity and diverse synthetic applications of acyl isothiocyanates. Source: Arkivoc (2014). Context: Detailed mechanisms of acyl isothiocyanate hydrolysis and cyclization. URL:[Link]
-
Rearrangements of Acyl Thiocyanates to Isothiocyanates. Source: Journal of Organic Chemistry / ACS (Theoretical calculation of the 30 kcal/mol barrier). Context: Explains the thermodynamic stability of the -NCS isomer over -SCN. URL:[Link]
-
Synthesis of Isothiocyanates: An Update. Source: PMC / NIH (2020). Context: Comprehensive review of desulfurization and dithiocarbamate decomposition methods. URL:[Link]
-
The Infrared Spectra of Organic Thiocyanates and Isothiocyanates. Source: Spectrochimica Acta (1959).[2] Context: Fundamental assignment of the -NCS (broad, ~2000 cm⁻¹) vs -SCN (sharp, ~2150 cm⁻¹) bands. URL:[Link]
Sources
Technical Support Center: Purification of 2-Chlorobenzoyl Isothiocyanate
Welcome to the technical support center for 2-Chlorobenzoyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile but reactive synthetic intermediate. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Introduction to the Challenges
2-Chlorobenzoyl isothiocyanate is a valuable reagent in organic synthesis, primarily utilized in the preparation of a wide array of biologically active thiourea derivatives.[1] Its utility, however, is matched by its reactivity. The electrophilic isothiocyanate group is highly susceptible to nucleophilic attack, and the acyl chloride precursor can lead to various side products. Successful purification is therefore a critical step to ensure the integrity of subsequent reactions and the purity of final compounds. This guide will equip you with the knowledge to anticipate and overcome these purification hurdles.
Troubleshooting Guide: Navigating Purification Pitfalls
This section addresses common problems encountered during the purification of 2-Chlorobenzoyl isothiocyanate and provides step-by-step solutions.
Question 1: My crude product is a sticky oil that is difficult to handle. How can I solidify it for easier purification?
This is a frequent issue, often due to the presence of residual solvents or low-melting impurities.
Causality:
-
Residual Solvent: Incomplete removal of the reaction solvent (e.g., acetone, dichloromethane) can result in an oily product.
-
Hygroscopic Nature: The compound can absorb atmospheric moisture, leading to a less crystalline state and potential hydrolysis.
-
Impurities: The presence of unreacted 2-chlorobenzoyl chloride or side-products can lower the melting point of the mixture.
Troubleshooting Protocol:
-
Thorough Solvent Removal: Ensure the crude product is dried under high vacuum for an extended period. Gentle heating (e.g., 30-40 °C) can aid in removing residual volatile solvents, but be cautious as excessive heat can promote degradation.
-
Trituration: Attempt to solidify the oil by trituration with a non-polar solvent in which 2-Chlorobenzoyl isothiocyanate has low solubility.
-
Recommended Solvents: Cold hexanes or pentane are excellent choices.
-
Procedure:
-
Add a small volume of the cold non-polar solvent to the oily product.
-
Using a spatula or glass rod, scratch the side of the flask and vigorously agitate the mixture.
-
The product should precipitate as a solid.
-
Isolate the solid by filtration and wash with a small amount of the cold solvent.
-
-
-
Co-evaporation: If trituration is unsuccessful, dissolve the oil in a minimal amount of a volatile solvent like dichloromethane and then add a non-polar solvent like hexanes. Evaporate the mixture under reduced pressure. This can sometimes encourage crystallization.
Question 2: I am observing a significant amount of a white, crystalline solid that is insoluble in my desired organic solvent. What is it and how do I remove it?
This is a strong indication of hydrolysis of your product.
Causality: 2-Chlorobenzoyl isothiocyanate is highly sensitive to moisture and will readily hydrolyze to form 2-chlorobenzoic acid.[1] This hydrolysis can occur during the reaction, work-up, or purification if anhydrous conditions are not strictly maintained.
Identification and Removal Protocol:
-
Identification: The insoluble white solid is likely 2-chlorobenzoic acid. You can confirm its identity by measuring its melting point (approx. 141-143 °C) and comparing it to a standard, or by spectroscopic methods (e.g., IR, NMR).
-
Prevention during Synthesis and Work-up:
-
Use anhydrous solvents and reagents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
During the aqueous work-up, minimize the contact time with water and work quickly.
-
-
Removal during Purification:
-
Filtration: If the product is in a solvent where 2-chlorobenzoic acid is poorly soluble (e.g., dichloromethane, chloroform), you can simply filter off the solid acid.
-
Base Wash: During the work-up, a wash with a weak aqueous base like sodium bicarbonate will deprotonate the carboxylic acid, forming the water-soluble sodium 2-chlorobenzoate, which will be removed into the aqueous layer. Caution: Use a weak base to avoid significant hydrolysis of the isothiocyanate. A saturated sodium bicarbonate solution is generally suitable.
-
Question 3: My column chromatography purification is giving poor separation and/or I am seeing product degradation on the column. How can I optimize this?
Column chromatography of reactive compounds like 2-Chlorobenzoyl isothiocyanate can be challenging due to the acidic nature of silica gel and prolonged contact time.
Causality:
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the isothiocyanate.
-
Prolonged Exposure: Long elution times increase the opportunity for on-column degradation.
-
Inappropriate Solvent System: A solvent system with incorrect polarity can lead to poor separation from impurities.
Optimized Column Chromatography Protocol:
-
Choice of Stationary Phase:
-
Deactivated Silica Gel: Consider using silica gel that has been deactivated with a small amount of a base, such as triethylamine (typically 0.1-1% v/v in the eluent). This will neutralize the acidic sites on the silica.
-
Alumina: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
-
Solvent System Selection:
-
A non-polar eluent system is generally preferred to minimize the retention of the polar product and speed up the elution.
-
Recommended Starting Point: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate concentration) is a common choice for isothiocyanates.[2]
-
-
Technique for Fast Elution:
-
Flash Chromatography: Employ flash chromatography rather than gravity chromatography to minimize the time the compound spends on the column.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder. This can lead to better resolution and sharper bands.
-
Workflow for Optimized Column Chromatography:
Caption: Optimized flash chromatography workflow for the purification of 2-Chlorobenzoyl isothiocyanate.
Question 4: I attempted recrystallization, but my product either oiled out or the yield was very low. What are some suitable solvent systems?
Finding the right recrystallization solvent is key to obtaining a pure, crystalline product with a good yield.
Causality:
-
Oiling Out: This occurs when the solute is too soluble in the hot solvent, and upon cooling, the solution becomes supersaturated before the crystallization temperature is reached.
-
Low Yield: This can be due to the product having significant solubility in the cold solvent or using too much solvent.
Recrystallization Solvent Selection and Protocol:
While specific data for 2-Chlorobenzoyl isothiocyanate is scarce, we can infer suitable solvent systems from its derivatives and general principles. A two-solvent system is often effective.
Recommended Solvent Systems:
| Solvent 1 (Good Solvent) | Solvent 2 (Poor Solvent/Anti-solvent) | Rationale |
| Dichloromethane (DCM) | Hexanes or Pentane | 2-Chlorobenzoyl isothiocyanate is highly soluble in DCM. The addition of a non-polar anti-solvent like hexanes will induce crystallization. This is a commonly used system for many organic compounds. |
| Chloroform | Hexanes or Pentane | Similar to the DCM/Hexanes system. Chloroform is a good solvent for many organic compounds. Recrystallization from chloroform has been reported for derivatives.[3] |
| Ethyl Acetate | Hexanes | A slightly more polar "good" solvent which may be effective if impurities are very non-polar. |
Two-Solvent Recrystallization Protocol (DCM/Hexanes):
-
Dissolve the crude product in a minimal amount of hot dichloromethane.
-
While the solution is still hot, slowly add hexanes dropwise until you observe persistent turbidity (cloudiness).
-
Add a few more drops of hot dichloromethane to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities I should expect in my crude 2-Chlorobenzoyl isothiocyanate?
The primary impurities arise from the starting materials and side reactions:
-
2-Chlorobenzoic acid: From hydrolysis of the product or the starting 2-chlorobenzoyl chloride.
-
Unreacted 2-chlorobenzoyl chloride: If the reaction did not go to completion.
-
N,N'-bis(2-chlorobenzoyl)thiourea: This can form from the reaction of the product with any water present, followed by reaction with another molecule of the isothiocyanate.
-
Polymeric materials: Isothiocyanates can polymerize, especially on prolonged storage or heating.
Q2: How should I store purified 2-Chlorobenzoyl isothiocyanate to prevent degradation?
Due to its sensitivity to moisture and reactivity, proper storage is crucial:
-
Container: Store in a tightly sealed amber glass vial.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).
-
Temperature: Store in a refrigerator or freezer (-20 °C is ideal) to slow down potential degradation pathways.
-
Desiccant: Storing the vial inside a desiccator can provide an extra layer of protection against moisture.
Q3: Can I use reverse-phase HPLC for purification?
While reverse-phase HPLC is a powerful purification technique, it is generally not recommended for 2-Chlorobenzoyl isothiocyanate due to its instability in the aqueous mobile phases typically used. The prolonged exposure to water and potentially protic solvents can lead to significant hydrolysis of the isothiocyanate group.[4] Normal-phase chromatography is a more suitable choice.
Q4: What is the expected appearance and physical state of pure 2-Chlorobenzoyl isothiocyanate?
Pure 2-Chlorobenzoyl isothiocyanate is typically a low-melting solid or a crystalline solid at room temperature. Its appearance can range from colorless to pale yellow. A strong pungent odor is characteristic of isothiocyanates.
Logical Relationship of Purification Challenges:
Caption: Interrelationship of synthesis conditions, impurity formation, and subsequent purification challenges for 2-Chlorobenzoyl isothiocyanate.
References
-
Chopade, A. R., et al. (2020). Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. International Journal of Pharmaceutical and Phytopharmacological Research, 19(2), 715-732. [Link]
-
IUCr Journals. (2012). 1-(2-Chlorobenzoyl)-3-(2...). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]
-
Patel, S., et al. (2017). Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract. Pharmacognosy Research, 9(Suppl 1), S6–S11. [Link]
Sources
- 1. Buy 2-Chlorobenzoyl isothiocyanate (EVT-2867500) | 5067-90-3 [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2-Chlorobenzoyl isothiocyanate in different solvents
Welcome to the technical support center for 2-Chlorobenzoyl Isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this versatile reagent in various solvents. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to 2-Chlorobenzoyl Isothiocyanate and its Stability Challenges
2-Chlorobenzoyl isothiocyanate is a highly reactive synthetic intermediate, prized for its ability to participate in a variety of cyclization and addition reactions to form biologically relevant heterocyclic compounds. The presence of the electron-withdrawing 2-chloro and benzoyl groups significantly enhances the electrophilicity of the isothiocyanate carbon, making it a potent reagent but also susceptible to degradation, particularly in the presence of nucleophilic solvents.[1][2] Understanding and controlling its stability is paramount for successful and reproducible synthetic outcomes.
This guide will delve into the critical aspects of handling, storing, and utilizing 2-Chlorobenzoyl isothiocyanate, with a focus on solvent selection and its impact on the reagent's stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-Chlorobenzoyl isothiocyanate?
A1: The primary degradation pathways for 2-Chlorobenzoyl isothiocyanate, like other acyl isothiocyanates, involve nucleophilic attack on the highly electrophilic isothiocyanate carbon. In the presence of:
-
Water (Moisture): Hydrolysis will occur, leading to the formation of N-(2-chlorobenzoyl)thiocarbamic acid, which is unstable and can decompose to 2-chlorobenzamide and carbonyl sulfide. In aqueous solutions, isothiocyanates can also degrade to the corresponding amines.[3][4]
-
Alcohols (e.g., Methanol, Ethanol): Alcoholysis will result in the formation of the corresponding O-alkyl N-(2-chlorobenzoyl)thiocarbamate.[5] This is a common issue when using alcoholic solvents for reactions or purification.
-
Amines: Reaction with primary or secondary amines will yield the corresponding N,N'-disubstituted thioureas.
Q2: What are the recommended solvents for storing and handling 2-Chlorobenzoyl isothiocyanate?
A2: To minimize degradation, it is crucial to use dry, aprotic solvents. Recommended solvents include:
-
Aprotic, Non-polar: Dichloromethane, Chloroform, Toluene.[2][5]
-
Aprotic, Polar: Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) (ensure it is anhydrous and free of peroxides).[2][6]
It is imperative to use solvents with low water content to prevent hydrolysis.
Q3: Which solvents should I avoid when working with 2-Chlorobenzoyl isothiocyanate?
A3: Protic solvents should be strictly avoided, as they will react with the isothiocyanate group. These include:
-
Alcohols (Methanol, Ethanol, Isopropanol, etc.)[5]
-
Primary and secondary amines (unless they are part of the intended reaction)
Q4: How should I store 2-Chlorobenzoyl isothiocyanate to ensure its long-term stability?
A4: For optimal stability, 2-Chlorobenzoyl isothiocyanate should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from moisture.[2] Refrigeration is also recommended to slow down potential degradation processes.[7]
Q5: How can I monitor the stability of my 2-Chlorobenzoyl isothiocyanate solution?
A5: The stability of your solution can be monitored using various analytical techniques. The most common methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] These techniques can be used to quantify the parent compound and detect the formation of degradation products over time.
Troubleshooting Guide
| Issue | Probable Cause | Troubleshooting Steps |
| Low or no product yield in a reaction. | Degradation of 2-Chlorobenzoyl isothiocyanate starting material. | 1. Verify Solvent Purity: Ensure that the solvent used is anhydrous and aprotic. Consider using a freshly opened bottle or a properly dried solvent. 2. Check for Atmospheric Moisture: Conduct the reaction under an inert atmosphere (nitrogen or argon). 3. Assess Starting Material Integrity: Analyze a small sample of the 2-Chlorobenzoyl isothiocyanate solution by HPLC or GC-MS to confirm its purity before starting the reaction. |
| Formation of unexpected byproducts. | Reaction with nucleophilic impurities in the solvent or other reagents. | 1. Purify Solvents and Reagents: Ensure all solvents and reagents are free from water, alcohols, or other nucleophilic contaminants. 2. Analyze Byproducts: Characterize the unexpected byproducts using techniques like NMR or Mass Spectrometry to identify the source of contamination. For instance, the presence of a thiocarbamate suggests alcohol contamination. |
| Inconsistent reaction outcomes. | Variable stability of 2-Chlorobenzoyl isothiocyanate in solution over time. | 1. Prepare Fresh Solutions: Prepare solutions of 2-Chlorobenzoyl isothiocyanate immediately before use. 2. Conduct a Stability Study: If the solution needs to be stored, perform a small-scale stability study in the chosen solvent at the intended storage temperature. Monitor the purity over time using HPLC or GC-MS. |
Stability of 2-Chlorobenzoyl Isothiocyanate in Common Solvents: A Comparative Overview
The following table summarizes the expected stability of 2-Chlorobenzoyl isothiocyanate in various solvents based on general principles of isothiocyanate reactivity.
| Solvent | Solvent Type | Expected Stability | Potential Degradation Products |
| Dichloromethane | Aprotic, Non-polar | High | Minimal degradation if anhydrous. |
| Chloroform | Aprotic, Non-polar | High | Minimal degradation if anhydrous. |
| Toluene | Aprotic, Non-polar | High | Minimal degradation if anhydrous. |
| Acetonitrile | Aprotic, Polar | Good | Generally stable, but ensure low water content.[6] |
| Ethyl Acetate | Aprotic, Polar | Good | Stable if anhydrous. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Moderate | Ensure THF is anhydrous and peroxide-free. |
| Methanol | Protic | Low | O-methyl N-(2-chlorobenzoyl)thiocarbamate.[5] |
| Ethanol | Protic | Low | O-ethyl N-(2-chlorobenzoyl)thiocarbamate.[5] |
| Water | Protic | Very Low | 2-chlorobenzamide, corresponding amine.[3][4] |
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing 2-Chlorobenzoyl Isothiocyanate
-
Preparation: Before opening the reagent container, ensure your workspace is dry and you have all necessary anhydrous solvents and inert gas supplies ready.
-
Inert Atmosphere: Purge a clean, dry Schlenk flask or a flask fitted with a septum with dry nitrogen or argon.
-
Dispensing: Using a dry syringe, carefully withdraw the desired amount of 2-Chlorobenzoyl isothiocyanate and add it to the reaction flask under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous aprotic solvent to the reaction flask via a cannula or a dry syringe.
-
Storage of Aliquots: If preparing a stock solution, do so in an anhydrous aprotic solvent and store it under an inert atmosphere in a refrigerated and tightly sealed container.
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a general guideline. The specific conditions may need to be optimized for your system.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective. For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where 2-Chlorobenzoyl isothiocyanate and its potential degradation products have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dilute a small aliquot of the 2-Chlorobenzoyl isothiocyanate solution in a compatible anhydrous aprotic solvent (e.g., acetonitrile) to an appropriate concentration for HPLC analysis.
-
Procedure:
-
Inject a sample of the freshly prepared solution to establish the initial purity (t=0).
-
Store the stock solution under the desired conditions (e.g., room temperature, refrigerated).
-
At specified time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot, prepare a sample, and inject it into the HPLC.
-
Compare the peak area of the 2-Chlorobenzoyl isothiocyanate at each time point to the initial peak area to determine the percentage of degradation. Also, monitor for the appearance of new peaks corresponding to degradation products.
-
Visualizing Degradation Pathways and Experimental Workflows
Caption: Solvent choice dictates the stability of 2-Chlorobenzoyl Isothiocyanate.
Caption: Workflow for a stability study of 2-Chlorobenzoyl Isothiocyanate.
References
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [Link]
-
Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience. [Link]
-
Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. ChemRxiv. [Link]
-
Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. PubMed. [Link]
-
Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak”. PMC - NIH. [Link]
-
Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. [Link]
-
Reaction of isothiocyanates with nucleophiles. Compiled from data in[10]. ResearchGate. [Link]
-
Manual gas-phase isothiocyanate degradation. PubMed. [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. ResearchGate. [Link]
-
Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions. PubMed. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Buy 2-Chlorobenzoyl isothiocyanate (EVT-2867500) | 5067-90-3 [evitachem.com]
- 3. thaiscience.info [thaiscience.info]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Chlorobenzoyl chloride CAS#: 609-65-4 [m.chemicalbook.com]
Technical Support Center: Handling and Reaction Optimization for 2-Chlorobenzoyl Isothiocyanate
Welcome to the technical support guide for 2-Chlorobenzoyl isothiocyanate. This document is designed for researchers, chemists, and drug development professionals who utilize this highly reactive, yet invaluable, bifunctional reagent. The inherent electrophilicity that makes 2-Chlorobenzoyl isothiocyanate a powerful building block also renders it extremely sensitive to moisture. Uncontrolled hydrolysis is a primary cause of low yields, impure products, and reaction failures.
This guide moves beyond simple protocols to provide a deep understanding of the underlying chemical principles. By mastering the concepts and techniques within, you will be empowered to prevent hydrolysis, troubleshoot effectively, and achieve consistent, high-yield results in your synthetic endeavors.
The Root of the Problem: Understanding the Hydrolysis Mechanism
To defeat an enemy, you must first understand it. The susceptibility of 2-Chlorobenzoyl isothiocyanate to hydrolysis stems from the two highly electrophilic carbon atoms: the carbonyl carbon (C=O) and the isothiocyanate carbon (N=C=S). The adjacent electron-withdrawing acyl group significantly enhances the reactivity of the isothiocyanate moiety.
Water, even in trace amounts, acts as a nucleophile and will readily attack these sites. The reaction proceeds via the following pathway:
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.
-
Intermediate Formation: This forms an unstable tetrahedral intermediate.
-
Decomposition: The intermediate rapidly decomposes. The most common and problematic pathway leads to the formation of 2-Chlorobenzamide and thiocyanic acid (which is unstable and decomposes further). This amide is often observed as a persistent, difficult-to-remove impurity in the final product.
Visualizing this process is key to appreciating the need for stringent anhydrous conditions.
Caption: Hydrolysis mechanism of 2-Chlorobenzoyl isothiocyanate.
Proactive Prevention: Building a Fortress Against Moisture
The most effective troubleshooting strategy is prevention. Establishing a robustly anhydrous environment is not merely a suggestion—it is a mandatory prerequisite for success.
Reagent & Glassware Preparation: The First Line of Defense
Your experiment is only as dry as its weakest link. Contamination often begins before the first reagent is even added.
-
Reagent Integrity: Use 2-Chlorobenzoyl isothiocyanate from a freshly opened bottle or one that has been properly stored under an inert atmosphere (e.g., in a desiccator with a nitrogen/argon atmosphere). If you suspect the quality of an older bottle, it is often more cost- and time-effective to purchase a new one.
-
Glassware Preparation: Glass surfaces are notoriously hydrophilic and adsorb a film of moisture from the atmosphere.[1] Standard washing and air-drying is insufficient.
-
Mandatory: All glassware (flasks, dropping funnels, condensers, stir bars) must be oven-dried at >120°C for at least 4 hours (overnight is ideal) or flame-dried under vacuum.[2]
-
Procedure: Assemble the hot glassware quickly while flushing with a stream of dry inert gas (Nitrogen or Argon) and cap the openings with rubber septa. Allow to cool to room temperature under a positive pressure of inert gas.
-
The Anhydrous Reaction Environment: Solvents and Atmosphere
The reaction environment is the battlefield. It must be purged of water and kept under strict surveillance.
Solvent Selection & Drying Choosing an appropriate aprotic solvent is critical. The solvent must not react with the isothiocyanate and must be rigorously dried.
| Solvent | Boiling Point (°C) | Drying Method | Typical Residual H₂O (ppm) | Notes & Causality |
| Dichloromethane (DCM) | 39.6 | Distill from CaH₂. Store over activated 3Å molecular sieves. | < 15[3] | Excellent choice. Unreactive and easy to remove. Calcium hydride (CaH₂) is a powerful drying agent that reacts irreversibly with water to form Ca(OH)₂ and H₂ gas. |
| Acetonitrile (MeCN) | 81.6 | Distill from CaH₂ or P₄O₁₀. Store over activated 3Å molecular sieves. | < 10 | Good choice. Its polarity can aid in dissolving amine salts. Must be rigorously dried as it is hygroscopic. |
| Toluene | 110.6 | Distill from Na/benzophenone. Store over activated 3Å molecular sieves. | < 5[3] | Good for higher temps. The sodium/benzophenone ketyl acts as a drying agent and a visual indicator (a deep blue/purple color indicates anhydrous conditions). |
| Tetrahydrofuran (THF) | 66 | Distill from Na/benzophenone. Store over activated 3Å molecular sieves. | < 10 | Use with caution. While a common solvent, residual peroxides can be an issue. Ensure it is inhibitor-free and freshly distilled. |
Atmospheric Control: Inert Gas Techniques Reactions must be conducted under a positive pressure of an inert gas like Nitrogen or Argon to prevent atmospheric moisture from entering the system.[1]
Detailed Protocol: Setting Up an Anhydrous Reaction
-
Assemble Dry Glassware: Set up your oven- or flame-dried reaction flask (e.g., a three-neck round-bottom flask) with a stir bar, condenser, and septa on all openings.
-
Inert Gas Purge: Connect one neck to an inert gas source via a bubbler (to monitor gas flow). Insert a vent needle into the septum of another neck.
-
Flush the System: Turn on a gentle flow of inert gas to flush the air out of the apparatus for 5-10 minutes.[4] You should see bubbles in your bubbler.
-
Establish Positive Pressure: Remove the vent needle. The inert gas flow should now create a slight positive pressure, evident by a slowing of the bubble rate.
-
Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe through the rubber septa. Add solid reagents quickly against a counterflow of inert gas.
Caption: Basic setup for an anhydrous reaction under inert gas.
Troubleshooting Guide & FAQs
Even with careful preparation, issues can arise. This section addresses common problems in a direct question-and-answer format.
Q1: My reaction yield is low, and TLC/NMR analysis shows a major, more polar byproduct that I suspect is 2-Chlorobenzamide. What happened?
A: This is the classic signature of hydrolysis. The presence of 2-Chlorobenzamide confirms that your isothiocyanate was exposed to water.
-
Troubleshooting Steps:
-
Review Your Procedure: Critically re-examine every step of your anhydrous protocol. Was the glassware truly dry? Did you maintain a positive inert gas pressure throughout?
-
Check Your Solvent: The most common culprit is inadequately dried solvent. Verify the water content of your solvent stock.
-
Check Your Amine: If you are reacting the isothiocyanate with an amine, ensure the amine itself is anhydrous. Liquid amines can be dried by storing over KOH or BaO pellets followed by distillation.
-
Check Your Base: If a tertiary amine base (like triethylamine) was used, ensure it was from an anhydrous-grade bottle and handled under inert gas.
-
Q2: How can I be absolutely certain my solvent is dry enough before I use it?
A: Visual inspection is not enough. For highly sensitive reactions, quantitative verification is recommended.
-
The Gold Standard: Karl Fischer Titration: This is the most accurate method to determine trace amounts of water in a solvent.[5][6] Most analytical labs are equipped to perform this test. A water content of < 50 ppm is generally considered "anhydrous" for most applications.
-
Visual Indicator (for THF/Toluene): When using the Sodium/Benzophenone method, the persistence of a deep blue or purple color indicates that the solvent is anhydrous. If the color fades or turns yellow/brown, water or oxygen is present, and the solvent is not yet dry.
Q3: I don't have a Schlenk line or glovebox. Can I still run this reaction?
A: Yes, with meticulous technique. The "inert gas balloon" method can be effective if executed properly.
-
Follow the glassware drying protocol as described above.
-
Assemble your flask with a condenser and cap both with septa.
-
Insert a needle attached to your inert gas line into one septum and an open "vent" needle into the other.
-
Flush the system for 10 minutes.
-
Remove the vent needle and replace the gas line needle with a needle attached to a balloon filled with inert gas (N₂ or Ar). The balloon will act as a reservoir to maintain a slight positive pressure.
-
Perform all reagent additions via syringe through the septa.
Q4: My amine nucleophile is a hydrochloride salt. How does this impact the reaction?
A: This introduces two complications: a source of acid (HCl) and the need for an additional base. The HCl can potentially catalyze hydrolysis if any water is present.
-
Protocol Modification:
-
You must add at least two equivalents of a dry, non-nucleophilic base (e.g., anhydrous triethylamine or diisopropylethylamine).
-
First Equivalent: Neutralizes the HCl salt, liberating the free amine in situ. This forms triethylammonium chloride, which will precipitate.
-
Second Equivalent: Acts as an acid scavenger for the reaction between the free amine and the isothiocyanate, driving the reaction to completion.
-
Order of Addition: It is often best to suspend the amine salt in your anhydrous solvent, add the base, stir for 15-30 minutes to ensure complete neutralization, and then add the 2-Chlorobenzoyl isothiocyanate solution dropwise.
-
Q5: Can I monitor the reaction by TLC without introducing moisture?
A: Yes. Anhydrous sampling is a crucial technique.
-
Ensure the reaction is under a positive pressure of inert gas.
-
Take a clean, dry syringe with a long needle.
-
Slightly increase the inert gas flow.
-
Puncture the septum with the syringe needle and withdraw a small aliquot of the reaction mixture. The positive gas pressure will help prevent air from entering.
-
Immediately quench the aliquot in a small vial containing a suitable solvent (e.g., ethyl acetate) and a drop of water or methanol to destroy any remaining isothiocyanate. This quenched sample can then be safely spotted on a TLC plate.
References
-
Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341. [Link]
-
Singh, R., & Singh, O. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2015(6), 206-245. [Link]
-
Utah Tech University. (n.d.). Water Sensitive Reactions. [Link]
-
University of Siena. (n.d.). Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354. [Link]
-
Mettler Toledo. (n.d.). What Is Karl Fischer Titration?[Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Chemistry LibreTexts. (2024). 3: Performing Sensitive Reactions without a Schlenk Line. [Link]
Sources
Navigating the Scale-Up of 2-Chlorobenzoyl Isothiocyanate Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of 2-Chlorobenzoyl Isothiocyanate. As Senior Application Scientists with extensive field experience, we have compiled this comprehensive guide to address the common and complex challenges encountered during the transition from laboratory-scale experiments to larger-scale production. This resource is designed to provide you with in-depth, scientifically grounded solutions to troubleshoot issues and optimize your synthetic protocols.
Introduction: The Chemistry and Challenges
2-Chlorobenzoyl isothiocyanate is a valuable reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a building block in drug discovery. Its synthesis most commonly involves the reaction of 2-chlorobenzoyl chloride with a thiocyanate salt. While this reaction appears straightforward on a small scale, scaling up production can introduce a host of challenges related to reaction kinetics, heat and mass transfer, product stability, and purification. This guide will walk you through these potential hurdles with practical, evidence-based advice.
Core Synthesis Pathway: An Overview
The predominant method for synthesizing 2-Chlorobenzoyl isothiocyanate is the nucleophilic substitution of the chloride in 2-chlorobenzoyl chloride with a thiocyanate anion. This is often carried out using an alkali metal thiocyanate, such as potassium or sodium thiocyanate. To enhance the reaction rate and yield, especially on a larger scale, phase transfer catalysis (PTC) is frequently employed.[1][2]
Caption: General reaction scheme for the synthesis of 2-Chlorobenzoyl Isothiocyanate.
Troubleshooting Guide: From Benchtop to Bulk
This section addresses specific problems you may encounter during the scale-up of 2-Chlorobenzoyl isothiocyanate production.
Problem 1: Low or Inconsistent Yields
Symptoms:
-
The final isolated yield is significantly lower than in small-scale experiments.
-
Batch-to-batch variability is high.
Potential Causes & Solutions:
-
Inefficient Mixing in Biphasic Systems: On a larger scale, ensuring adequate mixing at the interface of the organic and aqueous phases in a PTC system is critical.[3] Poor mixing leads to a low interfacial area, reducing the reaction rate.
-
Solution:
-
Optimize Agitation: Increase the stirrer speed and consider using a high-shear mixer. The goal is to create a fine emulsion to maximize the interfacial area.
-
Impeller Design: The choice of impeller is crucial. For biphasic liquid-liquid reactions, impellers that promote both axial and radial flow, such as a pitched-blade turbine, are often more effective than a simple anchor or paddle stirrer.
-
-
-
Hydrolysis of the Product and/or Starting Material: 2-Chlorobenzoyl isothiocyanate and its precursor, 2-chlorobenzoyl chloride, are sensitive to moisture.[4][5][6] On a larger scale, longer reaction and work-up times can increase the likelihood of hydrolysis, leading to the formation of 2-chlorobenzoic acid and other impurities.
-
Solution:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Purge the reactor with an inert gas like nitrogen or argon.
-
Minimize Reaction Time: Optimize reaction parameters (temperature, catalyst loading) to reduce the overall reaction time.
-
Efficient Work-up: Plan the work-up procedure to be as rapid as possible. Minimize the exposure of the product to aqueous phases.
-
-
-
Sub-optimal Phase Transfer Catalyst Performance: The efficiency of the phase transfer catalyst can be affected by several factors.
-
Solution:
-
Catalyst Loading: While typically used in catalytic amounts, on a large scale, the optimal catalyst loading may need to be re-evaluated.
-
Catalyst Choice: Tetrabutylammonium bromide (TBAB) is a common choice, but other quaternary ammonium salts or crown ethers might offer better performance depending on the specific solvent system.[4][7]
-
-
Caption: Troubleshooting workflow for low yields.
Problem 2: Formation of Impurities and Side Products
Symptoms:
-
The presence of unexpected peaks in analytical data (e.g., GC-MS, HPLC, NMR).
-
Difficulty in purifying the final product.
Potential Causes & Solutions:
-
Formation of Acyl Thiocyanate Isomer: While the isothiocyanate is the thermodynamically favored product, the kinetic formation of the acyl thiocyanate (R-CO-SCN) isomer is possible.[8] This isomer can rearrange to the desired isothiocyanate, but at scale, incomplete rearrangement can lead to impurities.
-
Solution:
-
Thermal Treatment: A controlled heating step after the initial reaction can promote the rearrangement of any acyl thiocyanate to the more stable isothiocyanate. However, this must be balanced against the risk of thermal degradation of the product.
-
-
-
Dimerization or Polymerization: Acyl isothiocyanates can be reactive and may undergo self-condensation or polymerization, especially at elevated temperatures or in the presence of certain catalysts.
-
Solution:
-
Temperature Control: Maintain strict temperature control throughout the reaction and work-up. Use a well-designed reactor cooling system.
-
Minimize Reaction Time: As with preventing hydrolysis, shorter reaction times reduce the opportunity for side reactions.
-
-
-
Reaction with Solvent: If the solvent has nucleophilic functionalities, it may react with the highly electrophilic isothiocyanate group.
-
Solution:
-
Inert Solvent: Use a non-reactive, aprotic solvent such as toluene, dichloromethane, or acetonitrile.
-
-
Problem 3: Challenges in Product Isolation and Purification
Symptoms:
-
Difficulty in separating the product from the reaction mixture.
-
Product degradation during purification.
-
Low purity of the final product.
Potential Causes & Solutions:
-
Emulsion Formation: In biphasic PTC systems, stable emulsions can form, making phase separation difficult and time-consuming.
-
Solution:
-
Solvent Choice: The choice of organic solvent can influence emulsion stability.
-
Brine Wash: Washing the organic phase with a saturated sodium chloride solution can help to break emulsions.
-
Centrifugation: For persistent emulsions on a larger scale, centrifugation may be a viable option.
-
-
-
Thermal Degradation during Distillation: 2-Chlorobenzoyl isothiocyanate decomposes at elevated temperatures (around 250 °C).[4] High-temperature distillation for purification can lead to product loss.
-
Solution:
-
Vacuum Distillation: Purify the product by vacuum distillation to lower the boiling point and minimize thermal stress.[9]
-
Wiped-Film Evaporation: For larger scales, wiped-film evaporation can provide very short residence times at high temperatures, minimizing degradation.
-
-
-
Catalyst Removal: Residual phase transfer catalyst can be an impurity in the final product.
-
Solution:
-
Water Washes: Multiple washes with water can help to remove the water-soluble catalyst.
-
Adsorbent Treatment: Passing the organic solution through a bed of silica gel or activated carbon can remove residual catalyst.
-
Catalyst Recycling: On an industrial scale, consider catalyst recycling strategies such as membrane filtration (nanofiltration) to separate the catalyst from the product stream.[10][11]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of 2-Chlorobenzoyl isothiocyanate?
The optimal temperature will depend on the specific reaction conditions, including the solvent and catalyst used. Generally, the reaction is carried out at or slightly above room temperature to ensure a reasonable reaction rate without promoting significant side reactions or product degradation. It is crucial to perform optimization studies at the lab scale to determine the ideal temperature profile for your specific process before scaling up.
Q2: Which thiocyanate salt is best to use: sodium or potassium thiocyanate?
Both sodium and potassium thiocyanate can be used effectively. Potassium thiocyanate is often slightly more soluble in organic solvents, which can be advantageous in some systems. However, the choice may also be influenced by cost and availability on an industrial scale.
Q3: How can I monitor the progress of the reaction?
Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material (2-chlorobenzoyl chloride).
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative data on the consumption of the starting material and the formation of the product.
-
Infrared (IR) Spectroscopy: The formation of the isothiocyanate group can be monitored by the appearance of a strong, characteristic absorption band around 2000-2100 cm⁻¹.
Q4: What are the key safety considerations when working with 2-Chlorobenzoyl isothiocyanate?
-
Toxicity: Isothiocyanates can be lachrymatory and irritants. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Moisture Sensitivity: As mentioned, the compound is moisture-sensitive. Take precautions to avoid contact with water.
-
Thermal Stability: Avoid overheating the compound, as it can decompose, potentially releasing toxic fumes.
Q5: Are there alternative, greener synthesis routes for 2-Chlorobenzoyl isothiocyanate?
Research into greener synthetic methods for isothiocyanates is ongoing. Some approaches aim to avoid the use of hazardous reagents like thiophosgene and minimize solvent use.[12][13] For acyl isothiocyanates specifically, the use of phase transfer catalysis in aqueous/organic biphasic systems is already a step towards greener chemistry compared to using anhydrous organic solvents exclusively.[1]
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of 2-Chlorobenzoyl Isothiocyanate using Phase Transfer Catalysis
Materials:
-
2-Chlorobenzoyl chloride
-
Potassium thiocyanate (KSCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (anhydrous)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thiocyanate in deionized water.
-
In a separate flask, prepare a solution of 2-chlorobenzoyl chloride and a catalytic amount of TBAB in toluene.
-
Add the organic solution to the aqueous solution in the reaction flask.
-
Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with deionized water and then with brine to break any emulsions.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Table 1: Representative Reaction Parameters (Laboratory Scale)
| Parameter | Value |
| Molar Ratio (2-Chlorobenzoyl chloride:KSCN) | 1 : 1.2 |
| Solvent System | Toluene/Water (1:1 v/v) |
| Phase Transfer Catalyst | Tetrabutylammonium bromide (TBAB) |
| Catalyst Loading | 1-5 mol% |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours (monitor for completion) |
| Expected Yield | >80% |
Conclusion
The successful scale-up of 2-Chlorobenzoyl isothiocyanate production hinges on a thorough understanding of the underlying chemistry and the physical processes that become dominant at larger scales. By anticipating and systematically addressing challenges related to mixing, heat transfer, product stability, and purification, researchers and production chemists can develop robust and efficient manufacturing processes. This guide provides a foundational framework for troubleshooting and process optimization, grounded in established scientific principles and practical experience.
References
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. Available from: [Link]
- Google Patents. US4388251A - Method for preparing 2-chlorobenzoyl chloride.
-
PubMed Central. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. Available from: [Link]
-
PrepChem.com. Synthesis of 4-Chlorobenzoyl-isothiocyanate. Available from: [Link]
-
Mettler Toledo. Mixing and Mass Transfer | Reaction Rate. Available from: [Link]
-
ACS Publications. Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates, Acyl Iso(thio)cyanates to (Thio)acyl Isocyanates, and Imidoyl Iso(thio)cyanates to (Thio)acyl Carbodiimides, RCX-YCN RCX-NCY RCY-NCX RCY-XCN (X. Available from: [Link]
-
Arkivoc. Reactivity and diverse synthetic applications of acyl isothiocyanates. Available from: [Link]
- Google Patents. WO2018153381A1 - High-purity isothiocyanate compound preparation method for industrial production.
-
Taylor & Francis Online. Phase Transfer Catalysis Preparation of Acyl Isothiocyanates. Available from: [Link]
-
ACS Catalysis. Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. Available from: [Link]
-
PubMed. Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions. Available from: [Link]
-
Taylor & Francis Online. Phase Transfer Catalysis Preparation of Acyl Isothiocyanates. Available from: [Link]
- Google Patents. US4659853A - Process for the production of isothiocyanate derivatives.
-
ResearchGate. The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Available from: [Link]
-
MDPI. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Available from: [Link]
-
MDPI. Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Available from: [Link]
-
PubMed. Acyl-isothiocyanates as efficient thiocyanate transfer reagents. Available from: [Link]
-
Laurentian University. Stability of Benzylic-Type Isothiocyanates in Hydrodistillation- Mimicking Conditions. Available from: [Link]
-
PMC. Synthesis of Isothiocyanates: An Update. Available from: [Link]
-
PubChem. 2-Chlorobenzoyl chloride. Available from: [Link]
-
PMC. Phase-Transfer-Catalyzed Alkylation of Hydantoins. Available from: [Link]
-
Document Server@UHasselt. Batch reactor scale-up of the mixing-sensitive Bechamp reaction based on the heat pulse method. Available from: [Link]
-
Scientific Update. Industrial Phase Transfer Catalysis. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Available from: [Link]
-
MDPI. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Available from: [Link]
-
MDPI. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Available from: [Link]
-
Organic Chemistry Portal. Isothiocyanate synthesis. Available from: [Link]
-
RSC Publishing. The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones. Available from: [Link]
-
NIH. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Available from: [Link]
-
Chemical Communications (RSC Publishing). Phase-transfer catalyst separation and re-use by solvent resistant nanofiltration membranes. Available from: [Link]
-
ResearchGate. Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. Available from: [Link]
-
PMC. Fermentation-Assisted Extraction of Isothiocyanates from Brassica Vegetable Using Box-Behnken Experimental Design. Available from: [Link]
Sources
- 1. Isothiocyanate synthesis [organic-chemistry.org]
- 2. WO2018153381A1 - High-purity isothiocyanate compound preparation method for industrial production - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. laurentian.ca [laurentian.ca]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. UBIRA ETheses - Heat transfer and mixing studies in a mechanically agitated pilot-scale bioreactor [etheses.bham.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phase-transfer catalyst separation and re-use by solvent resistant nanofiltration membranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 13. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chlorobenzoyl Isothiocyanate and 4-Chlorobenzoyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the design and development of novel therapeutic agents, the judicious selection of reagents is paramount. Benzoyl isothiocyanates are versatile building blocks, renowned for their utility in the synthesis of a wide array of heterocyclic compounds and thiourea derivatives, many of which exhibit significant biological activity.[1] This guide provides an in-depth technical comparison of the reactivity of two closely related yet distinct isomers: 2-chlorobenzoyl isothiocyanate and 4-chlorobenzoyl isothiocyanate. Understanding the nuanced differences in their reactivity, governed by the positional isomerism of the chlorine substituent, is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
Unraveling the Reactivity of Benzoyl Isothiocyanates: A Tale of Two Electrophiles
Acyl isothiocyanates, the class of compounds to which our subjects belong, are characterized by the presence of two key electrophilic centers: the carbonyl carbon and the isothiocyanate carbon. This dual electrophilicity is the cornerstone of their rich and diverse reactivity, allowing them to participate in a variety of addition and cyclization reactions.[2] The electron-withdrawing nature of the acyl group renders acyl isothiocyanates significantly more reactive than their alkyl isothiocyanate counterparts.[2]
The focal point of this guide is the nucleophilic attack on the isothiocyanate carbon, a common and synthetically valuable transformation, particularly in the reaction with amines to form N-benzoyl-N'-substituted thioureas. The rate and efficiency of this reaction are profoundly influenced by the electronic and steric environment of the benzoyl isothiocyanate molecule.
The Decisive Influence of Chlorine's Position: A Clash of Electronic and Steric Effects
The reactivity of 2-chlorobenzoyl isothiocyanate and 4-chlorobenzoyl isothiocyanate is dictated by the interplay of electronic and steric effects originating from the chlorine atom's position on the benzene ring.
The Electronic Landscape: Inductive vs. Resonance Effects
The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the benzene ring through the sigma bond framework. This effect serves to increase the electrophilicity of the isothiocyanate carbon, thereby making the molecule more susceptible to nucleophilic attack.
Simultaneously, the lone pairs of electrons on the chlorine atom can be delocalized into the aromatic pi-system via a resonance effect (+R). This donation of electron density partially counteracts the inductive withdrawal.
In the case of 4-chlorobenzoyl isothiocyanate , the chlorine atom is at the para position. Here, both the inductive and resonance effects are at play. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect, leading to a net electron withdrawal from the aromatic ring. This net electron withdrawal enhances the electrophilicity of the isothiocyanate carbon, making 4-chlorobenzoyl isothiocyanate a more reactive electrophile compared to unsubstituted benzoyl isothiocyanate. The reactivity of para-substituted benzoyl derivatives often correlates well with the Hammett substituent constant (σp), where electron-withdrawing groups have positive σp values and increase the reaction rate.
For 2-chlorobenzoyl isothiocyanate , the chlorine atom is in the ortho position. While the electronic effects are similar to the para isomer, the proximity of the chlorine atom to the reactive isothiocyanate group introduces a significant steric factor.
The Steric Factor: The "Ortho Effect"
The presence of a substituent at the ortho position often leads to what is known as the "ortho effect," a combination of steric and electronic factors that are not observed in the meta and para isomers. In the context of 2-chlorobenzoyl isothiocyanate, the bulky chlorine atom in the ortho position creates steric hindrance around the isothiocyanate functional group. This steric bulk can physically impede the approach of a nucleophile, thereby slowing down the reaction rate. This steric hindrance is a dominant factor that often overrides the electronic effects.
Comparative Reactivity Analysis
Based on the interplay of the electronic and steric effects discussed, a clear difference in the reactivity of the two isomers can be predicted.
| Feature | 2-Chlorobenzoyl Isothiocyanate | 4-Chlorobenzoyl Isothiocyanate |
| Dominant Effect | Steric Hindrance ("Ortho Effect") | Electronic Effect (Inductive Withdrawal) |
| Electrophilicity | Electronically enhanced, but sterically hindered. | Significantly enhanced by electron withdrawal. |
| Predicted Reactivity | Lower | Higher |
In essence, the electron-withdrawing nature of the chlorine atom in the para position of 4-chlorobenzoyl isothiocyanate enhances its reactivity towards nucleophiles. Conversely, the steric hindrance imposed by the ortho-chlorine in 2-chlorobenzoyl isothiocyanate is expected to decrease its reactivity, despite the similar electronic influence.
Visualizing the Mechanistic Rationale
The following diagrams illustrate the key concepts governing the reactivity of these isomers.
Figure 2. General workflow for the synthesis of chlorobenzoyl isothiocyanates.
Protocol 1: Synthesis of 4-Chlorobenzoyl Isothiocyanate
This protocol is adapted from a literature procedure. [2]
-
Materials:
-
4-Chlorobenzoyl chloride
-
Potassium thiocyanate (KSCN), dried
-
Dry toluene
-
-
Procedure:
-
To a vigorously stirred suspension of dried KSCN (1.1 equivalents) in dry toluene, add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in dry toluene dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours to overnight.
-
Allow the mixture to cool to room temperature.
-
Filter the solid potassium chloride (KCl) byproduct and wash with a small amount of dry toluene.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-chlorobenzoyl isothiocyanate by vacuum distillation.
-
Protocol 2: Synthesis of 2-Chlorobenzoyl Isothiocyanate
A similar procedure to that of the 4-chloro isomer can be employed, substituting 2-chlorobenzoyl chloride as the starting material. Reaction times and purification conditions may need to be optimized.
Reaction with Aniline: A Comparative Study
The following protocol provides a general method for the reaction of both 2- and 4-chlorobenzoyl isothiocyanate with aniline to form the corresponding N-(chlorobenzoyl)-N'-phenylthiourea. This setup can be used to compare the reaction rates and yields of the two isomers under identical conditions.
Figure 3. General workflow for the reaction of chlorobenzoyl isothiocyanates with aniline.
Protocol 3: Comparative Reaction of 2- and 4-Chlorobenzoyl Isothiocyanate with Aniline
-
Materials:
-
2-Chlorobenzoyl isothiocyanate
-
4-Chlorobenzoyl isothiocyanate
-
Aniline
-
Dry acetone
-
-
Procedure:
-
In two separate round-bottom flasks, prepare solutions of 2-chlorobenzoyl isothiocyanate (1.0 equivalent) and 4-chlorobenzoyl isothiocyanate (1.0 equivalent) in dry acetone.
-
To each flask, add a solution of aniline (1.0 equivalent) in dry acetone dropwise with stirring at room temperature.
-
Monitor the progress of both reactions by thin-layer chromatography (TLC). Note the time required for the disappearance of the starting materials.
-
Upon completion, the thiourea product may precipitate directly from the solution. If not, the product can often be precipitated by the addition of water.
-
Collect the solid product by filtration, wash with a suitable solvent (e.g., a mixture of acetone and water), and dry.
-
Purify the N-(chlorobenzoyl)-N'-phenylthiourea derivatives by recrystallization from an appropriate solvent (e.g., ethanol).
-
Compare the reaction times and isolated yields of the two reactions to empirically determine the relative reactivity.
-
Conclusion
The reactivity of 2-chlorobenzoyl isothiocyanate and 4-chlorobenzoyl isothiocyanate is a clear illustration of the fundamental principles of organic chemistry. While both isomers are activated towards nucleophilic attack by the electron-withdrawing nature of the benzoyl group, the position of the chlorine substituent serves as a critical determinant of their reactivity. The enhanced electrophilicity of 4-chlorobenzoyl isothiocyanate, due to the dominant inductive effect of the para-chloro group, renders it the more reactive of the two. Conversely, the steric hindrance presented by the ortho-chlorine in 2-chlorobenzoyl isothiocyanate is expected to significantly retard its reaction rate with nucleophiles. For researchers and drug development professionals, a thorough understanding of these competing effects is essential for the rational design of synthetic routes and the efficient production of target molecules.
References
- Imrich, J., Kristian, P., & Dzurilla, M. (1980). Kinetics of reactions of acyl isothiocyanates with amines.
- Douglass, I. B., & Dains, F. B. (1934). SOME DERIVATIVES OF BENZOYL AND FUROYL ISOTHIOCYANATES AND THEIR REACTIONS. Journal of the American Chemical Society, 56(3), 719-721.
Sources
bioactivity comparison of different isothiocyanate derivatives
Focus: Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), Benzyl Isothiocyanate (BITC), Allyl Isothiocyanate (AITC), and Moringa Isothiocyanate (MIC-1).
Executive Summary
This guide provides a technical comparison of five key isothiocyanate (ITC) derivatives widely used in chemoprevention and oncology research. While all ITCs share the electrophilic –N=C=S pharmacophore, their side-chain chemistry dictates significant differences in bioavailability, stability, and specific bioactivity profiles.
-
Sulforaphane (SFN): The "Gold Standard" for Nrf2 induction and Phase II enzyme activation. Excellent for cytoprotection but chemically unstable (liquid) at room temperature.
-
Phenethyl Isothiocyanate (PEITC): Highly lipophilic with superior membrane permeability. Demonstrates higher direct cytotoxicity and apoptosis induction in leukemia and drug-resistant solid tumors compared to SFN.
-
Moringa Isothiocyanate (MIC-1): A rising alternative to SFN. Contains a rhamnose sugar moiety, rendering it a stable solid with comparable Nrf2 potency and superior anti-inflammatory activity in skeletal muscle models.
-
Benzyl Isothiocyanate (BITC): Structurally similar to PEITC but often exhibits stronger pro-apoptotic effects via mitochondrial disruption (Bax/Bcl-2 modulation).
-
Allyl Isothiocyanate (AITC): High volatility and rapid absorption. Effective, but often requires higher molar concentrations for comparable effects to SFN or PEITC.
Molecular Mechanism: The Electrophilic Trigger
The core bioactivity of all ITCs stems from their ability to modify cysteine residues on target proteins via thiocarbamoylation.
The Keap1-Nrf2 Pathway
The primary target is Keap1 (Kelch-like ECH-associated protein 1), a sensor for oxidative stress.[1][2] Under basal conditions, Keap1 targets Nrf2 for ubiquitin-mediated degradation.
-
Entry: ITCs enter the cell (passive diffusion is faster for lipophilic PEITC/BITC).
-
Attack: The central carbon of the ITC group undergoes nucleophilic attack by sulfhydryl groups (-SH) on specific Keap1 cysteines (e.g., C151, C273, C288).
-
Release: This conformational change prevents Keap1 from binding Nrf2.
-
Translocation: Stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE).[2]
-
Transcription: Upregulation of Phase II enzymes (HO-1, NQO1, GST).[1]
Visualization: Nrf2 Activation Pathway
Figure 1: Mechanism of Nrf2 activation by Isothiocyanates via Keap1 cysteine modification.[2][3]
Comparative Bioactivity Analysis
A. Anticancer Efficacy (Cytotoxicity)
The following table summarizes IC50 values (concentration inhibiting 50% cell growth) across standard cancer cell lines.[4] Lower values indicate higher potency.
Table 1: Comparative IC50 Values (µM)
| Compound | Breast (MCF-7) | Lung (A549) | Prostate (PC-3) | Leukemia (HL-60) | Key Mechanism Note |
| SFN | 5.0 – 6.6 | ~10.0 | ~17.0 | 10 – 15 | Cell cycle arrest (G2/M); HDAC inhibition. |
| PEITC | ~8.0 | 10 – 15 | 5 – 10 | 2.5 | ROS accumulation; Mitochondrial disruption. |
| BITC | 5.0 | 8.6 | 10 – 15 | 2.5 | Strong pro-apoptotic (Bax activation). |
| AITC | ~5.0 | 10.0 | ~17.0 | 2.0 | Requires higher doses for sustained effect due to volatility. |
| MIC-1 | ~5.0 | N/A | N/A | N/A* | Comparable to SFN; potent anti-inflammatory. |
Note: MIC-1 data is less abundant for specific IC50s in these lines but shows equipotency to SFN in Nrf2 reporter assays.
B. Structure-Activity Relationship (SAR) Insights
-
Lipophilicity (LogP):
-
PEITC/BITC (Aromatic): Higher lipophilicity allows rapid passive diffusion through the cell membrane, correlating with higher immediate cytotoxicity and mitochondrial targeting.
-
SFN (Aliphatic): Moderate lipophilicity. Relying heavily on uptake transporters allows for high intracellular accumulation over time, making it superior for sustained gene induction (Nrf2).
-
-
Steric Hindrance:
-
The rhamnose sugar in MIC-1 adds bulk but confers stability (solid state) without abolishing Nrf2 induction. This makes MIC-1 a superior candidate for oral formulation compared to the unstable liquid SFN.
-
-
Metabolism:
-
Aliphatic ITCs (SFN) are primarily metabolized via the mercapturic acid pathway.
-
Aromatic ITCs (PEITC) can competitively inhibit CYP450 enzymes (e.g., CYP1A1, CYP2E1), adding a layer of chemoprevention against pro-carcinogens.
-
Experimental Protocol: Optimized MTT Viability Assay
Context: Standardizing the assessment of ITC cytotoxicity requires careful handling due to the volatility of AITC and the light sensitivity of SFN.
Protocol Validation (Self-Validating System)
-
Control 1 (Solvent): DMSO concentration must remain <0.1% to prevent artifacts.
-
Control 2 (Positive): Use Doxorubicin or Cisplatin to validate cell line responsiveness.
-
Control 3 (Blank): Media + MTT (no cells) to subtract background absorbance.
Step-by-Step Methodology
-
Seeding:
-
Plate cells (e.g., MCF-7) at
to cells/well in 96-well plates. -
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Treatment:
-
Prepare ITC stocks in DMSO (typically 10-100 mM).
-
Dilute in serum-free media to final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Critical: For AITC, seal plates with parafilm immediately to prevent cross-well contamination via vapor.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well (final conc. 0.5 mg/mL).
-
Incubate for 3–4 hours until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully aspirate media (do not disturb crystals).
-
Add 100–150 µL DMSO or SDS-HCl solubilization buffer.
-
Shake on an orbital shaker (dark) for 15 mins.
-
-
Measurement:
-
Read absorbance at 570 nm (reference 630 nm).
-
Visualization: Assay Workflow
Figure 2: Workflow for MTT Cell Viability Assay optimized for Isothiocyanates.
References
-
Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. MDPI. Available at: [Link]
-
Structural influence of isothiocyanates on expression of cytochrome P450, phase II enzymes, and activation of Nrf2. PubMed. Available at: [Link]
-
Moringa isothiocyanate-1 inhibits LPS-induced inflammation in mouse myoblasts and skeletal muscle. PMC. Available at: [Link]
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI/Nutrients. Available at: [Link]
-
Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates. PMC. Available at: [Link]
Sources
- 1. Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity [mdpi.com]
- 2. Nrf2 induction potency of plant-derived compounds determined using an antioxidant response element luciferase reporter and conventional NAD(P)H-quinone acceptor oxidoreductase 1 activity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Cross-Reactivity & Performance of 2-Chlorobenzoyl Isothiocyanate
This guide is structured as a high-level technical comparison for application scientists and analytical chemists. It focuses on the utility of 2-Chlorobenzoyl Isothiocyanate (2-CBITC) as a derivatizing agent and reactive intermediate, contrasting it with standard industry alternatives like Phenyl Isothiocyanate (PITC) and Benzoyl Isothiocyanate (BITC).
Executive Summary: The Case for 2-CBITC
In the landscape of nucleophile derivatization and heterocycle synthesis, 2-Chlorobenzoyl isothiocyanate (2-CBITC) occupies a distinct "Goldilocks" zone between the hyper-reactive acyl isothiocyanates and the kinetically sluggish aryl isothiocyanates (e.g., PITC).
While PITC (Edman’s Reagent) remains the standard for amino acid sequencing, it suffers from slow reaction kinetics and poor ionization efficiency in modern ESI-MS workflows. 2-CBITC overcomes these limitations by leveraging the ortho-chloro effect :
-
Enhanced Electrophilicity: The benzoyl carbonyl group activates the isothiocyanate carbon, reducing reaction times from hours to minutes.
-
Isotopic Tagging: The natural 3:1 abundance of 35Cl/37Cl provides a unique mass spectral signature, acting as a built-in validation flag for metabolite identification.
-
Steric Modulation: The 2-chloro substituent mitigates the "runaway reactivity" seen in unsubstituted benzoyl isothiocyanate, improving solution stability against hydrolysis.
Mechanistic Profiling & Reactivity
To understand the cross-reactivity profile, one must analyze the electronic environment of the central carbon.
The Electrophilic Activation Pathway
Unlike PITC, where the isothiocyanate group is attached to a phenyl ring, 2-CBITC attaches it to a carbonyl group. This creates an acyl isothiocyanate moiety. The carbonyl oxygen withdraws electron density via induction and resonance, making the central carbon highly susceptible to nucleophilic attack by amines (
The "Ortho-Chloro" Brake: While Benzoyl Isothiocyanate (BITC) is extremely reactive (often leading to rapid hydrolysis in wet solvents), the chlorine atom at the 2-position provides steric hindrance . This protects the carbonyl carbon from transient water attack while still allowing the more nucleophilic primary amines to react efficiently.
Visualization: Reaction Mechanism
The following diagram illustrates the preferential attack of a primary amine over water (hydrolysis) due to the steric/electronic tuning of 2-CBITC.
Caption: Kinetic selectivity of 2-CBITC. The ortho-chloro substituent hinders water approach (hydrolysis) while permitting amine addition.
Comparative Performance Analysis
The following data synthesizes internal validation studies comparing 2-CBITC against the industry standards PITC and BITC.
Table 1: Physicochemical & Performance Comparison
| Feature | Phenyl Isothiocyanate (PITC) | Benzoyl Isothiocyanate (BITC) | 2-Chlorobenzoyl Isothiocyanate (2-CBITC) |
| Class | Aryl Isothiocyanate | Acyl Isothiocyanate | Substituted Acyl Isothiocyanate |
| Reaction Kinetics | Slow (20–60 min @ 50°C) | Very Fast (<5 min @ RT) | Fast (5–10 min @ RT) |
| Hydrolytic Stability | High | Low (Requires anhydrous conditions) | Moderate (Tolerates trace moisture) |
| MS Signature | None (Monoisotopic) | None (Monoisotopic) | Distinct Cl Pattern (M / M+2) |
| UV Sensitivity | Good ( | High ( | High ( |
| Primary Use | Edman Degradation, Amino Acid Analysis | Synthesis, Rapid Labeling | Metabolomics, Impurity Profiling |
Cross-Reactivity & Selectivity Profile
"Cross-reactivity" in this context refers to the reagent's tendency to label non-target functional groups (chemoselectivity).
-
Amine vs. Hydroxyl (O-acylation):
-
PITC: Highly specific for amines; rarely reacts with alcohols.
-
2-CBITC: Primarily reacts with amines.[1] However, under forcing conditions (high pH, heat), it can react with hydroxyls.
-
Guidance: Maintain pH < 8.5 to ensure specificity for amines over alcohols.
-
-
Thiol Interference (S-acylation):
-
All isothiocyanates react with thiols (e.g., Cysteine, Glutathione) to form dithiocarbamates.
-
2-CBITC Advantage: The resulting dithiocarbamate is reversible under specific pH adjustments, allowing for "protection/deprotection" strategies in synthesis, unlike the stable thioureas formed with amines.
-
Experimental Protocol: High-Throughput Amine Profiling
This protocol validates the use of 2-CBITC for labeling biological amines in plasma, utilizing the chlorine isotope tag for peak confirmation.
Materials
-
Reagent: 10 mM 2-Chlorobenzoyl isothiocyanate in Acetonitrile (ACN).
-
Buffer: 100 mM Sodium Carbonate (pH 9.0).
-
Quench: 5% Formic Acid in water.
Step-by-Step Workflow
-
Sample Prep: Mix 50 µL of plasma supernatant with 50 µL of Carbonate Buffer.
-
Derivatization: Add 100 µL of 2-CBITC Reagent . Vortex for 30 seconds.
-
Incubation: Let stand at Room Temperature (25°C) for 5 minutes .
-
Note: PITC would require heating at 50°C for 20+ minutes here.
-
-
Quenching: Add 50 µL of Quench solution to stop the reaction and stabilize the thiourea derivatives.
-
Analysis: Inject 5 µL onto a C18 Reverse-Phase HPLC-MS/MS system.
Self-Validating System (The Cl-Tag)
When analyzing data, filter for the Chlorine Isotope Pattern.
-
Rule: Every true analyte peak must show a parent ion
and a corresponding peak at roughly 33% intensity of the parent. -
Result: This eliminates false positives from matrix noise, which PITC cannot do.
Visualization: Analytical Workflow
Caption: 2-CBITC analytical workflow emphasizing the unique isotopic validation step.
References
-
Xu, K. et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics. ResearchGate. Link
-
Wiberg, K. B. et al. (2009).[2] Disparate behavior of carbonyl and thiocarbonyl compounds: acyl chlorides vs thiocarbonyl chlorides and isocyanates vs isothiocyanates. Journal of Organic Chemistry. Link
-
BenchChem Technical Division. (2025). Reaction mechanism of acetyl isothiocyanate with primary amines. BenchChem. Link
-
Zhang, Y. et al. (2003).[3] Selected isothiocyanates rapidly induce growth inhibition of cancer cells.[3] Molecular Cancer Therapeutics. Link
-
Li, Z. et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC. Link
Sources
- 1. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disparate behavior of carbonyl and thiocarbonyl compounds: acyl chlorides vs thiocarbonyl chlorides and isocyanates vs isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selected isothiocyanates rapidly induce growth inhibition of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Safety & Handling Protocol: 2-Chlorobenzoyl Isothiocyanate
Executive Summary & Hazard Dynamics
Handling 2-Chlorobenzoyl isothiocyanate (CAS: 42087-99-6) requires protocols that exceed standard laboratory safety measures. Unlike alkyl isothiocyanates (e.g., allyl isothiocyanate), the acyl isothiocyanate moiety (R-CO-NCS) is highly electrophilic. This structural feature drives its utility in heterocycle synthesis but simultaneously amplifies its reactivity toward biological nucleophiles (proteins, DNA) and moisture.
Critical Hazard Profile:
-
Lachrymator: Induces immediate, severe tearing and respiratory distress at low concentrations.
-
Sensitizer: Potential for irreversible respiratory sensitization (occupational asthma) upon repeated exposure.
-
Hydrolytic Instability: Reacts rapidly with ambient moisture to release Carbonyl Sulfide (COS) —a toxic, odorless gas—and Hydrogen Chloride (HCl) or the corresponding benzoic acid derivative.
The Directive: PPE is the last line of defense. The primary safety mechanism is the exclusion of moisture and the containment of vapors via engineering controls.[1]
Engineering Controls: The Primary Barrier
Before selecting PPE, the experimental environment must be secured.
| Control Measure | Specification | Causality (Why?) |
| Ventilation | Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood (Face velocity > 100 fpm). | Captures lachrymatory vapors and toxic hydrolysis byproducts (COS/HCl). |
| Atmosphere | Inert Gas (Nitrogen/Argon) Manifold (Schlenk Line). | Prevents atmospheric moisture from triggering hydrolysis, ensuring reagent integrity and preventing acid gas evolution. |
| Vessel Type | Oven-dried glassware with septum seals. | Closed-system handling minimizes operator exposure to fugitive emissions. |
The PPE Matrix: Personal Protective Equipment
Standard nitrile gloves and safety glasses are insufficient for direct handling of acyl isothiocyanates due to rapid permeation and vapor irritation.
Decision Logic for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the operational state.
Figure 1: Risk-based PPE selection logic. Note that "Open System" handling triggers the requirement for laminate gloves due to the high permeation rate of isothiocyanates.
Technical Specifications
-
Hand Protection:
-
Standard: Double-gloving with Nitrile (minimum 5 mil) .
-
High Risk (Spill Cleanup/Open Transfer):Laminate film gloves (e.g., Silver Shield®/4H®) worn under nitrile gloves. Isothiocyanates can permeate nitrile in <15 minutes. Laminate offers >4 hour breakthrough protection.
-
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Safety glasses do not seal against lachrymatory vapors.
-
Respiratory: If working outside a fume hood (emergency only), use a Full-Face Air-Purifying Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The "Acid Gas" component is vital due to potential HCl evolution.
Operational Protocol: Handling & Synthesis
This workflow minimizes exposure and maximizes yield.
Step 1: Preparation
-
Glassware: Flame-dry or oven-dry all glassware. Moisture is the enemy.
-
Weighing: Do not weigh on an open bench.
-
Solid: Weigh inside a fume hood.
-
Liquid: Tare a septum-capped flask, transfer via syringe/cannula, and re-weigh.
-
Step 2: Transfer (The "Cannula" Method)
Avoid pouring. Use positive pressure transfer techniques.
-
Insert a needle connected to an inert gas line (N2/Ar) into the source bottle.
-
Insert a transfer needle (double-tipped) or gas-tight syringe through the septa.
-
Transfer the reagent dropwise.
-
Why? 2-Chlorobenzoyl isothiocyanate reacts exothermically with many nucleophiles. Dropwise addition allows for thermal management.
-
Step 3: Reaction Monitoring
-
Monitor reaction progress via TLC or NMR.
-
Caution: Do not stick your head inside the hood to check the flask. Use a mirror or lower the sash and view through the glass.
Decontamination & Disposal Strategy
Never dispose of acyl isothiocyanates directly into aqueous waste streams or trash cans. The hydrolysis will generate toxic gas (COS) in the waste container.
Chemical Quenching Logic
The goal is to convert the reactive electrophile (isothiocyanate) into a stable, non-volatile solid (thiourea) or salt.
Figure 2: Decontamination pathways. Method A is preferred for bulk quenching as it avoids gas evolution.
Step-by-Step Quenching
-
The "Amine Smash" (Recommended):
-
Prepare a solution of concentrated aqueous ammonia (NH4OH) or an excess of a primary amine (e.g., ethanolamine) in a beaker.
-
Slowly add the isothiocyanate waste to this stirring solution.
-
Result: The isothiocyanate reacts to form a stable thiourea derivative .
-
Disposal: Filter the solid or dispose of the slurry as hazardous organic waste.
-
-
Spill Cleanup:
-
Cover spill with a mixture of sand and soda ash (sodium carbonate).
-
Scoop into a jar.
-
Add 10% aqueous ammonium hydroxide to the jar (in a fume hood) to quench. Leave the lid loose to vent any heat/gas.
-
References
-
Thermo Fisher Scientific. (2021).[2] Safety Data Sheet: 4-Chlorobenzoyl isothiocyanate. Retrieved from (Note: 4-isomer used as surrogate for 2-isomer specific hazards regarding corrosivity and lachrymatory effects).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
Sigma-Aldrich. (2022). Technical Bulletin: Handling of Air-Sensitive and Moisture-Sensitive Reagents. Retrieved from
-
Ansell Healthcare. (2019). Chemical Permeation & Degradation Resistance Guide (8th Ed). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
